Pyrazine-2,3-diol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,4-dihydropyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLZLCKRXOFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379178 | |
| Record name | Pyrazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-18-0, 221303-72-6 | |
| Record name | 1,4-Dihydro-2,3-pyrazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221303-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pyrazine-2,3-diol: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the chemical properties and structural elucidation of pyrazine-2,3-diol. We will explore the fundamental aspects of this heterocyclic compound, from its tautomeric nature to the advanced analytical workflows required for its comprehensive characterization. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding.
The this compound Core: A Privileged Scaffold in Chemistry
This compound, also known by its IUPAC name pyrazine-2,3(1H,4H)-dione, is a nitrogen-containing heterocyclic compound that has garnered significant attention in various scientific fields. Its structural framework is a key component in numerous biologically active molecules and functional materials. The presence of hydroxyl groups on the pyrazine ring imparts a unique electronic and steric profile, making it a versatile building block for organic synthesis and a molecule of interest for medicinal chemistry explorations.
The core of its chemical personality lies in its ability to exist in different tautomeric forms, a characteristic that profoundly influences its reactivity, solubility, and spectroscopic properties. Understanding and controlling this tautomerism is a critical aspect of working with this compound and its derivatives.
Fundamental Chemical Properties and Tautomeric Landscape
The chemical behavior of this compound is largely dictated by its existence as a mixture of tautomers in equilibrium. The three primary forms are the aromatic diol, the non-aromatic dioxo, and the intermediate keto-enol form. The position of this equilibrium is highly dependent on the solvent, pH, and temperature, which has significant implications for its reaction chemistry and analytical signature.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | |
| Molecular Weight | 112.09 g/mol | |
| Appearance | White to light yellow powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO, limited solubility in water and other organic solvents | General scientific knowledge |
The interplay between these tautomeric forms is a dynamic process that must be considered when designing experiments or interpreting data. For instance, in the solid state, the dioxo form is often predominant, while in certain solvents, the other forms may be more populated.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Reactivity Profile
The most common synthetic route to this compound involves the condensation of an α-amino acid amide, such as glycinamide, with a 1,2-dicarbonyl compound like glyoxal, followed by an oxidation step. Variations of this approach allow for the synthesis of a wide range of substituted derivatives.
The reactivity of this compound is multifaceted. The oxygen atoms can act as nucleophiles, undergoing alkylation and acylation reactions. The nitrogen atoms, particularly in the dioxo form, can also be functionalized. The pyrazine ring itself can participate in electrophilic and nucleophilic substitution reactions, although the conditions required can be harsh.
A Methodical Approach to Structure Elucidation
Confirming the structure of this compound and its derivatives, especially with respect to the dominant tautomeric form, requires a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating and comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, it provides invaluable information about the proton and carbon environments, which are highly sensitive to the tautomeric form.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is a critical experimental parameter as it can shift the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Rationale: This initial spectrum provides information on the number of different proton environments and their multiplicities (splitting patterns). The chemical shifts of the ring protons and any NH or OH protons are highly indicative of the tautomeric form.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Rationale: This experiment reveals the number of unique carbon environments. The chemical shift of the carbons attached to oxygen is particularly diagnostic: a signal in the carbonyl region (~160-180 ppm) suggests the presence of the dioxo or keto-enol form, while a signal further upfield is characteristic of the diol form.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons.
-
Rationale: These 2D experiments are essential for unambiguously assigning all proton and carbon signals and piecing together the molecular framework, especially for more complex derivatives.
-
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is a crucial tool for determining the molecular weight of a compound and confirming its elemental composition with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent compatible with the ionization source, such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: Employ a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ion with high precision.
-
Data Interpretation: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected elemental formula. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Trustworthiness: The high accuracy of HRMS provides a self-validating check on the elemental composition, which must be consistent with the structure proposed from NMR data.
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline materials, single-crystal X-ray diffraction provides an unparalleled level of structural detail, offering an unambiguous three-dimensional picture of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient quality by slow evaporation of a saturated solution, vapor diffusion, or other suitable techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.
Authoritative Grounding: The result of a successful X-ray crystallography experiment is a definitive three-dimensional structure that confirms bond lengths, bond angles, and the predominant tautomeric form in the solid state.
Concluding Remarks
This compound is a molecule of significant chemical interest, with its properties and reactivity being intrinsically linked to its tautomeric nature. A thorough and accurate characterization of this compound and its analogs is essential for its effective application in research and development. The integrated analytical approach detailed in this guide, combining the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a robust and reliable framework for complete structure elucidation.
An In-Depth Technical Guide to the Solubility and Stability of Pyrazine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2,3-diol, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine ring substituted with two hydroxyl groups, imparts unique physicochemical properties that are crucial for its behavior in biological systems. As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.
This technical guide provides a comprehensive overview of the core principles and practical methodologies for conducting solubility and stability studies on this compound. As a Senior Application Scientist, the narrative of this guide is grounded in the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Structural Uniqueness of this compound: The Tautomeric Equilibrium
A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, 1,4-dihydropyrazine-2,3-dione. This keto-enol tautomerism is a common phenomenon in heterocyclic compounds and significantly influences the molecule's properties, including its solubility, stability, and biological activity.
The equilibrium between the enol (diol) and keto (dione) forms is influenced by factors such as the solvent, pH, and temperature. In many cases, the keto form is thermodynamically more stable. Understanding this equilibrium is fundamental to designing meaningful solubility and stability studies, as the predominant tautomer will dictate the molecule's interactions with its environment.
Part 1: Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, its polar nature, due to the presence of nitrogen and oxygen atoms, suggests at least moderate solubility in polar solvents. However, the influence of its aromatic ring and potential for intermolecular hydrogen bonding in the solid state can impact its dissolution.
Rationale for Solvent Selection
The choice of solvents for solubility studies should be systematic and cover a range of polarities to mimic various physiological and formulation environments. The principle of "like dissolves like" is a guiding tenet.
-
Aqueous Media (Water and Buffers): As the primary physiological solvent, water is the most critical medium. Given that this compound possesses both hydrogen bond donors (-OH groups) and acceptors (N atoms), it is expected to have some degree of aqueous solubility. The pH of the aqueous medium is a crucial variable due to the potential for ionization of the hydroxyl groups. Therefore, solubility should be assessed across a physiologically relevant pH range (typically pH 1.2 to 7.4).
-
Organic Solvents: A selection of organic solvents with varying polarities provides insights into the molecule's behavior in different formulation systems (e.g., for parenteral or topical delivery). Commonly used solvents include:
-
Methanol and Ethanol: Polar protic solvents that can engage in hydrogen bonding.
-
Acetonitrile: A polar aprotic solvent.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for initial stock solutions in biological screening.
-
Propylene Glycol and Polyethylene Glycol (PEG): Common co-solvents in pharmaceutical formulations.
-
Experimental Protocols for Solubility Determination
Two primary types of solubility are typically determined: thermodynamic and kinetic solubility.
1.2.1. Thermodynamic (Equilibrium) Solubility
This is the true solubility of the most stable crystalline form of the compound in a given solvent at equilibrium. The shake-flask method is the gold standard for this determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
1.2.2. Kinetic Solubility
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when prepared by a specific method, typically from a concentrated stock solution in an organic solvent like DMSO. This is a high-throughput method often used in early drug discovery.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection: Incubate the plate for a defined period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Data Presentation: Solubility Profile
The solubility data for this compound should be presented in a clear and concise tabular format. While specific experimental data for this compound is not widely available in the public domain, the following table illustrates how such data would be presented. The values for 2,3-dihydroxypyridine, a structural analog, are included for illustrative purposes, as it is also soluble in water[1][2][3][4].
| Solvent System | Temperature (°C) | Solubility (mg/mL) - Illustrative | Method |
| Water | 25 | Soluble[1][2][4] | Shake-Flask |
| pH 1.2 Buffer | 37 | Expected to be soluble | Shake-Flask |
| pH 4.5 Buffer | 37 | Expected to be soluble | Shake-Flask |
| pH 7.4 Buffer | 37 | Expected to be soluble | Shake-Flask |
| Methanol | 25 | Likely soluble | Shake-Flask |
| Ethanol | 25 | Likely soluble | Shake-Flask |
| Acetonitrile | 25 | Moderately soluble | Shake-Flask |
| DMSO | 25 | Highly soluble | Shake-Flask |
Note: The term "soluble" for 2,3-dihydroxypyridine indicates good solubility in water, but quantitative values are not consistently reported across sources.
Part 2: Stability Studies (Forced Degradation)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Rationale for Stress Conditions
The selection of stress conditions is guided by regulatory guidelines, such as ICH Q1A(R2) and Q1B, and the chemical nature of the molecule. For this compound, the following stress conditions are critical:
-
Hydrolysis: The presence of amide-like linkages in the dione tautomer suggests susceptibility to hydrolysis across a range of pH values.
-
Oxidation: The electron-rich pyrazine ring and the hydroxyl groups may be susceptible to oxidation.
-
Photolysis: Aromatic systems can be prone to degradation upon exposure to light.
-
Thermal Stress: Elevated temperatures can induce degradation.
Experimental Protocols for Forced Degradation
The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without completely degrading the parent compound.
2.2.1. Hydrolytic Degradation
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours). Monitor the degradation at intermediate time points.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.
2.2.2. Oxidative Degradation
Protocol:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature or slightly elevated temperature for a defined period.
-
Sample Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.
2.2.3. Photolytic Degradation
Protocol (following ICH Q1B guidelines):
-
Sample Preparation: Expose the solid this compound and a solution of the compound in a photostable, transparent container to a light source. Prepare a dark control sample wrapped in aluminum foil.
-
Stress Conditions: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.
2.2.4. Thermal Degradation
Protocol:
-
Sample Preparation: Place the solid this compound in a controlled-temperature environment (e.g., an oven).
-
Stress Conditions: Expose the sample to a high temperature (e.g., 80-100 °C) for a defined period.
-
Sample Analysis: At various time points, dissolve a portion of the solid sample in a suitable solvent and analyze by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.
Method Development Strategy:
-
Column Selection: A reversed-phase C18 column is a common starting point for polar heterocyclic compounds.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradation products.
-
Detection: UV detection is suitable for this compound due to its aromatic nature. The detection wavelength should be chosen to provide good sensitivity for both the parent compound and its potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between all peaks.
-
Forced Degradation Sample Analysis: The developed method must be challenged with samples from the forced degradation studies to demonstrate its ability to separate the parent peak from all degradation product peaks. Peak purity analysis should be performed on the parent peak in the stressed samples.
Data Presentation: Degradation Profile
The results of the forced degradation studies should be summarized in a table. While specific degradation products for this compound are not documented in the available literature, the table below illustrates how the data should be presented.
| Stress Condition | Conditions | % Degradation (Illustrative) | Number of Degradants (Illustrative) |
| Acid Hydrolysis | 0.1 N HCl, 80 °C, 24 h | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 8 h | 25% | 3 |
| Neutral Hydrolysis | Water, 80 °C, 72 h | <5% | 1 |
| Oxidation | 3% H₂O₂, RT, 24 h | 18% | 2 |
| Photolysis (Solid) | ICH Q1B | 8% | 1 |
| Photolysis (Solution) | ICH Q1B | 12% | 2 |
| Thermal (Solid) | 100 °C, 48 h | 10% | 1 |
Visualization of Workflows
Diagram 1: Solubility Determination Workflow
References
The Unassuming Core: A Technical Guide to the Discovery and Natural Occurrence of Pyrazine-2,3-diol
Executive Summary
Pyrazine-2,3-diol, also known by its tautomeric form 1,4-dihydropyrazine-2,3-dione, represents a fundamental scaffold within the vast chemical family of pyrazines. While its substituted derivatives are celebrated for their profound impact on flavor chemistry and pharmacology, the parent molecule remains a subject of nuanced scientific inquiry. This guide provides an in-depth exploration of the discovery of this compound, detailing the foundational synthetic routes that first brought it to light. Furthermore, it critically examines the evidence—and conspicuous lack thereof—for its natural occurrence, postulating its role as a transient, often unobserved, intermediate in the complex tapestry of the Maillard reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this core heterocyclic compound.
Chemical Identity and Structural Plasticity
This compound is a heterocyclic organic compound with the chemical formula C₄H₄N₂O₂.[1] A key feature of this molecule is its existence in multiple tautomeric forms, primarily the diol and dione structures. Theoretical studies have delved into the relative stabilities of these forms, highlighting the predominance of the 1,4-dihydropyrazine-2,3-dione tautomer.[2][3][4] This tautomerism is critical to its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | PubChem[1] |
| Molecular Weight | 112.09 g/mol | PubChem[1] |
| IUPAC Name | 1,4-dihydropyrazine-2,3-dione | PubChem[1] |
| CAS Number | 931-18-0 | PubChem[1] |
| Synonyms | This compound, 2,3-Dihydroxypyrazine | PubChem[1] |
| Melting Point | >300 °C | ChemicalBook |
The inherent structure, featuring both hydrogen bond donors (N-H) and acceptors (C=O), provides the molecule with the potential for forming complex intermolecular networks, influencing its physical properties such as its high melting point and solubility.
Caption: Tautomeric forms of C₄H₄N₂O₂.
Foundational Synthesis: The Emergence of a Scaffold
The discovery of this compound is intrinsically linked to the broader exploration of pyrazine chemistry in the mid-20th century. While a single "discovery" paper is not apparent, its preparation arises logically from established principles of heterocyclic synthesis. The most classical and illustrative approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5]
A historically significant and versatile precursor for pyrazine synthesis is 2,3-diaminomaleonitrile (DAMN).[6][7][8] The synthesis of this compound can be achieved through a logical, multi-step pathway starting from DAMN.
Caption: Synthesis of this compound from DAMN.
Experimental Rationale and Protocol
The causality behind this synthetic choice is robust. 2,3-Diaminomaleonitrile provides the core N-C-C-N backbone, and its condensation with glyoxal, the simplest 1,2-dicarbonyl, is a direct method to form the pyrazine ring. The nitrile groups are then hydrolyzed to carboxylic acids, which can subsequently decarboxylate under thermal conditions, though in this case, they are hydrolyzed to the target diol.
Protocol: Synthesis via Diaminomaleonitrile Condensation and Hydrolysis
-
Step 1: Condensation Reaction.
-
To a solution of 2,3-diaminomaleonitrile (1.0 eq) in ethanol, add an aqueous solution of glyoxal (1.1 eq).
-
The causality here is the nucleophilic attack of the amino groups on the electrophilic carbonyl carbons of glyoxal. Ethanol serves as a suitable solvent for both reactants.
-
Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The intermediate, Pyrazine-2,3-dicarbonitrile, will precipitate and can be isolated by filtration.[9]
-
-
Step 2: Hydrolysis.
-
Suspend the isolated Pyrazine-2,3-dicarbonitrile in a solution of aqueous hydrochloric acid (e.g., 6M HCl).
-
The choice of strong acid is to facilitate the complete hydrolysis of the stable nitrile functional groups to carboxylic acids, which are then converted to the hydroxyl groups in the final product.
-
Heat the suspension under reflux for 6-12 hours until the solid fully dissolves and gas evolution (CO₂) ceases.
-
Cool the solution and neutralize carefully with a base (e.g., NaOH or NH₄OH) to precipitate the this compound.
-
The product can be collected by filtration, washed with cold water, and dried. Recrystallization from hot water or ethanol/water can be performed for further purification.
-
This self-validating protocol relies on the predictable and well-documented reactivity of the functional groups involved, ensuring a reliable route to the target scaffold.
The Enigma of Natural Occurrence
While the chemical literature is replete with examples of naturally occurring pyrazines, these are almost exclusively alkyl-, methoxy-, or otherwise substituted derivatives.[10][11] These compounds are key contributors to the desirable aromas of roasted, toasted, and fermented foods like coffee, peanuts, bread, and cocoa.[12] They are primarily formed through the Maillard reaction between amino acids and reducing sugars.[13]
Despite extensive analysis of food volatiles, there is a notable absence of reports identifying this compound as a naturally occurring compound. This suggests that if it is formed, it is either a highly transient intermediate that reacts further or it exists at concentrations below the detection limits of standard analytical methods.[13]
Hypothetical Formation in the Maillard Reaction
We can postulate a plausible pathway for the formation of this compound as an intermediate within the Maillard reaction cascade. The reaction between the simplest amino acid, glycine, and a simple dicarbonyl like glyoxal could theoretically lead to its formation.
Caption: Hypothetical formation of this compound.
In this pathway, two molecules of an aminoketone intermediate, formed from glycine and glyoxal, could dimerize and condense to form the dihydropyrazine ring, which upon oxidation would yield this compound. However, the high reactivity of this diol, especially at the elevated temperatures of roasting and baking, would likely lead to its immediate participation in further condensation and polymerization reactions, ultimately forming the complex brown polymers known as melanoidins.
Analytical Strategies for Detection
Given its polar nature and potential for low abundance, detecting this compound in a complex natural matrix like food would require a targeted and sensitive analytical approach. Standard methods used for volatile alkylpyrazines (e.g., headspace GC-MS) would be ineffective.
A robust analytical workflow would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for the detection of this compound.
Protocol: Targeted LC-MS/MS Analysis
-
Sample Preparation: An aqueous or polar solvent (e.g., methanol/water) extraction would be necessary to isolate the polar this compound from the matrix.
-
Cleanup: A Solid Phase Extraction (SPE) step using a polar or mixed-mode sorbent would be critical to remove interfering matrix components like sugars, salts, and other polar metabolites.
-
Chromatography: Separation would be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column, using an aqueous mobile phase.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity. This requires a certified reference standard of this compound to determine the specific precursor-product ion transitions and retention time for unambiguous identification and quantification.
Conclusion and Outlook
This compound stands as a foundational structure in heterocyclic chemistry, accessible through classical condensation reactions. Its discovery was a step in the systematic exploration of pyrazine synthesis that has since blossomed into a field with immense importance in both medicinal and flavor chemistry. While the molecule itself appears to elude detection in natural systems, its significance should not be understated. It serves as a crucial conceptual link in understanding the potential intermediates in complex chemical processes like the Maillard reaction. For researchers in drug discovery, the 1,4-dihydropyrazine-2,3-dione core offers a synthetically accessible scaffold, rich in hydrogen bonding capabilities, presenting a valuable starting point for the design of novel bioactive agents. Future research employing highly sensitive, targeted analytical methods may yet unveil the transient existence of this core pyrazine in a natural context, finally solving the enigma of its apparent absence.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. biomedres.us [biomedres.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pyrazine Core in Biological Systems: Mechanistic Insights Using Pyrazine-2,3-diol as a Foundational Scaffold
An In-Depth Technical Guide
Part 1: The Pyrazine Scaffold: Chemical Properties and Significance
The pyrazine heterocycle is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation.[1] This arrangement makes the ring electron-deficient, influencing its chemical reactivity and, critically, its ability to interact with biological macromolecules.[1] Its structural similarity to benzene, pyridine, and pyrimidine has led to its use as a bioisostere in drug design.
Pyrazine-2,3-diol (CAS: 931-18-0) represents one of the simplest oxygenated forms of pyrazine.[2] It exists in a tautomeric equilibrium with its dione form, 1,4-dihydropyrazine-2,3-dione.[2] This structural duality is crucial, as the hydroxyl (diol) and keto (dione) groups offer different hydrogen bonding capabilities, potentially altering target engagement.
-
SMILES: C1=CNC(=O)C(=O)N1[2]
-
Molecular Formula: C4H4N2O2[2]
-
Synonyms: 2,3-dihydroxypyrazine, 1,4-dihydropyrazine-2,3-dione, 2,3-pyrazinediol[2]
The significance of the pyrazine scaffold is underscored by its presence in several FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib (for multiple myeloma) and the sulfonylurea antidiabetic Glipizide .[3] These examples highlight the versatility of the pyrazine core in targeting diverse biological pathways.
Part 2: Mechanisms of Action of Pyrazine-Containing Compounds
While direct mechanistic data on this compound is sparse, a wealth of information on its derivatives provides a clear picture of how the pyrazine core contributes to biological activity. The predominant mechanism is competitive enzyme inhibition, particularly within the kinase family.
Kinase Inhibition
Kinases are a major class of drug targets, and the pyrazine scaffold is a common feature in many kinase inhibitors.[4] The electron-deficient nature of the pyrazine ring and the precise geometry of its nitrogen atoms make it an excellent "hinge-binder." The nitrogen atoms can act as hydrogen bond acceptors, forming critical interactions with the amino acid backbone in the hinge region of the kinase ATP-binding pocket. This anchors the inhibitor and allows other parts of the molecule to make further affinity-driving contacts.
Key Examples:
-
c-Met and VEGFR-2 Inhibition: Novel[2][5][6]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases.[7][8] The lead compound 17l from this series showed potent, dose-dependent inhibition of tumor cell proliferation (IC50 ≈ 1 µM in A549 cells) and was confirmed to inhibit the phosphorylation of c-Met and its downstream signaling proteins, ERK1/2 and AKT.[7][8]
-
SHP2 Inhibition: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key node in the RAS-ERK signaling pathway and a target in oncology.[9] Pyrazine-based compounds have been designed as allosteric inhibitors of SHP2, demonstrating cytotoxic effects on cancer cell lines like MCF7 and HCT116 at nanomolar to low micromolar concentrations.[9][10]
-
FGFR and ALK Inhibition: Pyrrolo[2,3-b]pyrazines have been patented as irreversible FGFR kinase inhibitors, while other pyrazine derivatives show potent activity against anaplastic lymphoma kinase (ALK).[4][11]
The following diagram illustrates the generalized mechanism of pyrazine-based kinase inhibition.
Caption: Generalized interaction of a pyrazine-based inhibitor with a kinase active site.
Other Biological Activities
Beyond kinase inhibition, the pyrazine scaffold is associated with a broad range of biological effects, as summarized in the table below.
| Compound Class / Derivative | Biological Activity | Target/Mechanism (if known) | Potency Range (IC50/EC50) | Reference(s) |
| Bortezomib | Anticancer (Multiple Myeloma) | 26S Proteasome Inhibition | - | [3] |
| Cinnamic acid-pyrazine hybrids | Anti-HCV | NS5B RdRp Inhibition | 0.69 - 58 µM | [12] |
| Ligustrazine-chalcone hybrids | Anticancer (Breast, Lung, Liver) | Cytotoxicity, Apoptosis Induction | 0.99 - 9.99 µM | [1] |
| Pyrido[2,3-b]pyrazine derivatives | Antibacterial (Xoo, Xoc) | Inhibition of cell membrane/polysaccharide production | 0.79 - 8.85 µg/mL | [13] |
| Pyrido[2,3-b]pyrazine derivatives | Antiviral (HCMV) | DNA Polymerase Inhibition | 0.33 µM | [14] |
| Paeonol-pyrazine hybrid | Anti-inflammatory | Inhibition of LPS-induced NO production | 56.32% inhibition at 20 µM | [1] |
Part 3: Proposed Research Workflow for this compound
For researchers interested in the untapped potential of this compound, a structured, hypothesis-driven approach is essential. The following workflow outlines a logical progression from initial screening to mechanism of action studies, grounded in established methodologies.
Caption: Proposed experimental workflow for investigating the bioactivity of this compound.
Detailed Experimental Protocol: Western Blot for Pathway Analysis
This protocol describes a self-validating system to determine if this compound affects common signaling pathways like PI3K/AKT and MAPK/ERK, which are frequently modulated by pyrazine-based kinase inhibitors.[8]
Objective: To assess the phosphorylation status of key signaling proteins (e.g., p-AKT, p-ERK) in a relevant cancer cell line (e.g., A549) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate A549 cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal phosphorylation levels.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce pathway activation. Include an unstimulated, untreated control.
-
-
Protein Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-p-ERK1/2, anti-total-ERK1/2, and anti-β-Actin as a loading control).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and then to the loading control (β-Actin).
-
Self-Validation and Trustworthiness: This protocol includes critical controls for robust data interpretation. The inclusion of total protein antibodies (total-AKT, total-ERK) ensures that any observed decrease in the phosphorylated signal is due to inhibition of the pathway, not a general decrease in protein expression. The loading control (β-Actin) confirms equal protein loading across all lanes. The stimulated and unstimulated controls validate that the assay can detect both the activation and inhibition of the pathway.
Part 4: Conclusion and Future Directions
The pyrazine scaffold is an undeniably important building block in modern medicinal chemistry. Its derivatives have shown remarkable efficacy against a range of diseases by targeting key cellular enzymes and pathways.[15][12][16] While the specific mechanism of action for the foundational molecule, this compound, remains to be fully elucidated, the extensive data from its more complex relatives strongly suggest its potential lies in enzyme inhibition, likely through hydrogen bond interactions mediated by its nitrogen and oxygen atoms.
The workflows and protocols detailed in this guide provide a clear and robust framework for the scientific community to systematically investigate this compound and other simple, under-explored heterocyclic compounds. Such foundational research is critical, as it can uncover novel biological activities and provide the starting points for the next generation of pyrazine-based therapeutics.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 2. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Tautomerism of Pyrazine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the tautomeric phenomena observed in pyrazine-2,3-diol. By delving into the structural nuances, influential factors, and analytical methodologies, this document serves as a critical resource for professionals engaged in research and development where pyrazine scaffolds are of interest.
Introduction: The Significance of Tautomerism in this compound
This compound, a key heterocyclic compound, is a structural motif present in numerous biologically active molecules and pharmaceutical agents.[1] Its utility in drug design and development is, in part, governed by its capacity to exist in different tautomeric forms. Tautomers, as constitutional isomers that readily interconvert, can exhibit distinct physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities. These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the tautomeric equilibrium of this compound is therefore paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.
This compound primarily exhibits keto-enol and amide-imidol tautomerism, leading to a dynamic equilibrium between several forms. The predominant tautomers are the diketo form (1,4-dihydropyrazine-2,3-dione), the enol-keto form (3-hydroxy-1H-pyrazin-2-one), and the diol form (this compound). The relative stability and prevalence of these tautomers are dictated by a delicate interplay of intramolecular and intermolecular forces, which can be modulated by the surrounding environment.
The Tautomeric Landscape of this compound
The tautomerism of this compound involves the migration of a proton and the concomitant shift of double bonds. The principal equilibrium is between the diketo, enol-keto, and diol forms.
Diagram: Tautomeric Equilibrium of this compound
Caption: The principal tautomeric forms of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and is influenced by several factors:
-
Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing different tautomers.[2] Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the carbonyl and hydroxyl groups, thereby influencing the relative stability of the keto and enol forms. Generally, polar solvents tend to favor the more polar diketo tautomer.
-
pH: The pH of the medium can significantly alter the tautomeric equilibrium by influencing the protonation state of the molecule. In acidic or basic conditions, the molecule can exist in its protonated or deprotonated forms, which in turn shifts the equilibrium towards the tautomer that is more stable in that particular ionic state.
-
Temperature: Temperature can affect the equilibrium constant of the tautomerization reaction. Typically, an increase in temperature will favor the formation of the higher-energy tautomer.
-
Intramolecular Hydrogen Bonding: The possibility of forming intramolecular hydrogen bonds can stabilize certain tautomers. For instance, the enol-keto form can be stabilized by a hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen.
Synthesis of this compound
A reliable synthesis of the diketo tautomer, 1,4-dihydropyrazine-2,3-dione, is essential for its study. A plausible synthetic route involves the condensation of an appropriate 1,2-dicarbonyl compound with a 1,2-diamine. A general procedure is outlined below, adapted from methods for synthesizing similar dihydropyrazine derivatives.[3]
Experimental Protocol: Synthesis of 1,4-Dihydropyrazine-2,3-dione
Materials:
-
Oxalyl chloride
-
Ethylenediamine
-
Anhydrous diethyl ether
-
Triethylamine
Procedure:
-
Step 1: Preparation of the Diamide. A solution of ethylenediamine in anhydrous diethyl ether is cooled to 0°C in an ice bath.
-
To this cooled solution, a solution of oxalyl chloride in anhydrous diethyl ether is added dropwise with constant stirring.
-
A stoichiometric amount of triethylamine is then added to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The resulting precipitate (the diamide intermediate) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Step 2: Cyclization. The dried diamide is then heated under vacuum to induce cyclization, yielding 1,4-dihydropyrazine-2,3-dione.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Characterization: The final product should be characterized by melting point determination, and its structure confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Analysis of Tautomerism
UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for investigating tautomeric equilibria.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to identify and quantify the different tautomers in solution, as each tautomer will exhibit a characteristic absorption spectrum.
Experimental Protocol: UV-Vis Spectroscopic Analysis
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the spectra to identify the absorption maxima (λmax) for each tautomer. The relative intensities of the absorption bands can be used to estimate the equilibrium constant (Keq) in each solvent.
Expected Observations: The diketo form is expected to have a λmax at a shorter wavelength compared to the more conjugated enol and diol forms. By comparing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be elucidated. For instance, a blue shift (shift to shorter wavelength) in a more polar solvent would suggest stabilization of the ground state of the absorbing species, which can provide insights into the nature of the electronic transitions of each tautomer.[4]
Table 1: Expected UV-Vis Absorption Maxima for this compound Tautomers
| Tautomer | Expected λmax Range (nm) | Notes |
| 1,4-Dihydropyrazine-2,3-dione (Diketo) | 280 - 310 | Absorption due to n → π* transitions of the carbonyl groups. |
| 3-Hydroxy-1H-pyrazin-2-one (Enol-keto) | 320 - 350 | Extended conjugation leads to a bathochromic (red) shift. |
| This compound (Diol) | 340 - 370 | Further extended π-system results in absorption at longer wavelengths. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of tautomers in solution. ¹H and ¹³C NMR spectra provide distinct signals for each tautomer, and the integration of these signals allows for the quantification of their relative populations.
Experimental Protocol: NMR Spectroscopic Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess the solvent effect on the tautomeric equilibrium.
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.
-
Data Analysis: Identify the characteristic chemical shifts and coupling constants for each tautomer. The relative integrals of the signals corresponding to each tautomer can be used to calculate the equilibrium constant.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Tautomers
| Tautomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| 1,4-Dihydropyrazine-2,3-dione | ~7.0-7.5 (vinyl H), ~8.0-9.0 (NH) | ~160-170 (C=O), ~120-130 (vinyl C) |
| 3-Hydroxy-1H-pyrazin-2-one | ~6.5-7.0 (vinyl H), ~9.0-10.0 (NH), ~10.0-11.0 (OH) | ~150-160 (C=O), ~140-150 (C-OH), ~110-120 (vinyl C) |
| This compound | ~6.0-6.5 (vinyl H), ~11.0-12.0 (OH) | ~145-155 (C-OH), ~100-110 (vinyl C) |
Computational Chemistry as a Predictive Tool
Computational methods, such as Density Functional Theory (DFT), are invaluable for complementing experimental studies. These calculations can provide insights into the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvent models).[3] Calculated NMR chemical shifts and UV-Vis absorption spectra can also aid in the interpretation of experimental data.
Diagram: Workflow for Combined Experimental and Computational Analysis
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 4. chemistry.montana.edu [chemistry.montana.edu]
Unveiling the Solid-State Architecture of Pyrazine-2,3-diol: A Comprehensive Crystallographic and Spectroscopic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pyrazine-2,3-diol, a heterocyclic compound of significant interest in medicinal chemistry and materials science, exhibits a fascinating solid-state structure governed by tautomerism and a robust network of intermolecular interactions. This technical guide provides a comprehensive analysis of the crystal structure of this compound, integrating crystallographic data with theoretical and spectroscopic insights. We delve into the critical aspects of its synthesis and crystallization, the intricacies of its three-dimensional architecture as determined by X-ray diffraction, and the corroborative evidence from computational and spectroscopic techniques. This document is intended to serve as a detailed resource for researchers seeking a deeper understanding of the solid-state properties of this important molecule.
Introduction: The Significance of this compound and the Imperative of Crystal Structure Analysis
The pyrazine scaffold is a ubiquitous motif in numerous biologically active compounds and functional materials.[1] this compound, with its potential for diverse chemical modifications and its capacity for forming stable complexes, is a particularly valuable building block. Understanding its precise three-dimensional structure in the solid state is paramount for several reasons:
-
Drug Design and Development: The spatial arrangement of atoms and the nature of intermolecular interactions directly influence a molecule's ability to bind to biological targets. A detailed crystal structure provides the foundational data for structure-activity relationship (SAR) studies and rational drug design.
-
Polymorphism and Solid-State Properties: The crystalline form of a compound can significantly impact its physical properties, including solubility, stability, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.
-
Materials Science: The way molecules pack in a crystal dictates the material's bulk properties. For this compound, this includes its potential applications in coordination polymers and functional organic materials.
A crucial aspect of this compound's chemistry is its potential for tautomerism. It can theoretically exist in several forms, including the diol, dioxo (keto), and keto-enol tautomers. Determining which tautomer predominates in the solid state is a primary objective of its crystal structure analysis and has significant implications for its chemical reactivity and hydrogen bonding capabilities.
Synthesis and Single Crystal Growth: The Gateway to Crystallographic Analysis
The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. While numerous synthetic routes to pyrazine derivatives have been reported, a specific, detailed protocol for the synthesis and subsequent growth of diffraction-quality single crystals of 1,4-dihydropyrazine-2,3-dione is not extensively documented in readily available literature.[2][3][4] However, a general and plausible pathway can be outlined based on established organic synthesis principles.
A Plausible Synthetic Pathway
A common route to 1,4-dihydropyrazine-2,3-diones involves the condensation of an α-diaminoketone or a related precursor. A potential synthetic approach is depicted below:
Figure 1: A generalized workflow for the synthesis and crystallization of 1,4-dihydropyrazine-2,3-dione.
Experimental Protocol: Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] The following is a generalized protocol based on common crystallization techniques that can be adapted for this compound. The key is to achieve slow supersaturation of a solution of the purified compound.
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent or a solvent system in which this compound has moderate solubility. The ideal solvent will have a significant difference in solubility at high and low temperatures. Common solvents to screen include water, ethanol, methanol, acetonitrile, and mixtures thereof.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of purified this compound in the chosen solvent at an elevated temperature. Ensure all solid material has dissolved.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar containing warm water and allowing it to cool to ambient temperature over several hours or days.
-
Vapor Diffusion: A highly effective method for growing high-quality crystals.
-
Liquid-Liquid Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting slow crystal growth.
-
Solid-Vapor Diffusion: If the compound is sufficiently volatile, it can be sublimed under a vacuum. The slow deposition of the vapor onto a cooled surface can yield single crystals.
-
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.
X-ray Crystallography: Elucidating the Three-Dimensional Structure
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The crystallographic data for this compound is available in the PubChem database and is attributed to a study by Finger et al. published in Dalton Transactions in 2017.[6]
Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound.[6]
| Parameter | Value |
| Chemical Formula | C₄H₄N₂O₂ |
| Molecular Weight | 112.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 6.1105 |
| b (Å) | 10.2259 |
| c (Å) | 6.9669 |
| α (°) | 90 |
| β (°) | 93.973 |
| γ (°) | 90 |
| Volume (ų) | 434.56 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.713 |
Table 1: Crystallographic data for this compound.[6]
Causality behind Experimental Choices: The choice of the monoclinic crystal system and the P 1 2₁/c 1 space group is not an arbitrary decision but is determined by the inherent symmetry of the crystal lattice, which is revealed through the analysis of the diffraction pattern. This space group is very common for organic molecules as it allows for efficient packing.
The Crystallographic Analysis Workflow
The process of determining a crystal structure from a single crystal is a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Pyrazine-2,3-diol for Medicinal Chemistry Applications
Abstract
Pyrazine-2,3-diol, existing in equilibrium with its tautomer 1,4-dihydropyrazine-2,3-dione, represents a foundational scaffold in the field of medicinal chemistry. Its rigid, heterocyclic structure, rich in hydrogen bond donors and acceptors, makes it an invaluable starting point for the development of novel therapeutic agents. Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of this compound. We present a reliable and scalable protocol based on the classic cyclocondensation of ethylenediamine with diethyl oxalate, explaining the chemical principles behind each step to ensure both reproducibility and a deep understanding of the process.
Introduction: The Strategic Importance of the this compound Core
The pyrazine ring is a privileged structure in drug discovery, forming the core of numerous marketed drugs and clinical candidates.[2][5] Its unique electronic properties and metabolic stability make it an attractive framework for molecular design.[1] this compound, in particular, serves as a versatile intermediate. The two hydroxyl groups (or amide protons in the dione tautomer) provide reactive handles for further functionalization, allowing chemists to build libraries of derivatives with diverse pharmacological profiles.
A critical feature of this molecule is its keto-enol tautomerism, existing predominantly as the more stable 1,4-dihydropyrazine-2,3-dione form.[6][7] This structural duality is key to its chemical behavior and biological interactions. Understanding and controlling this synthesis is a fundamental capability for any research group engaged in the development of nitrogen-containing heterocyclic drugs.
Caption: Keto-enol tautomerism of the target compound.
Synthetic Strategy: Cyclocondensation
The most direct and reliable method for constructing the pyrazine-2,3-dione ring is the cyclocondensation reaction between a 1,2-diamine and a derivative of oxalic acid.[8][9] This protocol utilizes the reaction of ethylenediamine with diethyl oxalate.
Mechanism Rationale: The synthesis proceeds via a double nucleophilic acyl substitution. The highly nucleophilic primary amine groups of ethylenediamine attack the electrophilic carbonyl carbons of the diethyl oxalate esters. This is followed by an intramolecular cyclization, which expels two molecules of ethanol to form the thermodynamically stable six-membered heterocyclic ring. The reaction is typically performed under reflux in an alcoholic solvent, which serves to both dissolve the reactants and facilitate the reaction kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Analytical methods for Pyrazine-2,3-diol quantification in vitro
An Application Guide for the In Vitro Quantification of Pyrazine-2,3-diol
Abstract
This application note provides a comprehensive guide to the analytical methods for the quantitative determination of this compound in in vitro biological matrices. Recognizing the growing importance of heterocyclic compounds in pharmaceutical research and development, this document details robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All protocols are designed as self-validating systems, incorporating principles outlined in authoritative regulatory guidelines to ensure data integrity and trustworthiness.
Introduction and Analyte Profile
This compound (also known as 1,4-dihydropyrazine-2,3-dione) is a heterocyclic organic compound.[1] Pyrazines and their derivatives are significant scaffolds in medicinal chemistry and are found in a wide array of biologically active molecules and natural products.[2][3] The accurate quantification of such compounds in in vitro systems—such as cell cultures, microsomal incubations, and enzyme assays—is fundamental to understanding their metabolic stability, pharmacokinetic properties, and potential efficacy or toxicity.
This guide provides the foundational methods to empower researchers to generate reliable and reproducible quantitative data for this compound.
Analyte Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₄H₄N₂O₂ | [1][4] |
| Molecular Weight | 112.09 g/mol | [1][4] |
| CAS Number | 931-18-0 | [1][4] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water. | [2] |
The Pillar of Trustworthiness: Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] For the methods described herein, the validation framework is grounded in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by regulatory bodies like the FDA.[6][7][8][9][10][11] Adherence to these principles ensures that the generated data is accurate, precise, and reliable.
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or impurities.[12]
-
Accuracy: The closeness of test results to the true value.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the general workflow for quantitative analysis, emphasizing the integration of validation and quality control steps.
Caption: General workflow for in vitro quantification.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is a robust and widely accessible technique suitable for quantifying this compound at moderate concentrations. It relies on the separation of the analyte from matrix components on a hydrophobic stationary phase, followed by detection using UV absorbance.
Scientific Rationale
-
Chromatography: Reversed-phase (RP) chromatography is chosen due to the polar nature of this compound. A C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity.
-
Mobile Phase: A mixture of a weak acid (formic or trifluoroacetic acid) in water and an organic solvent (acetonitrile or methanol) is used. The acid controls the ionization state of the analyte to ensure a consistent, sharp peak shape. The organic solvent is the strong eluent, and its proportion is optimized to achieve an appropriate retention time.
-
Detection: Pyrazine derivatives typically exhibit UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength corresponding to the absorbance maximum (λ-max) of this compound, enhancing sensitivity and selectivity.
Detailed Protocol: RP-HPLC-UV
A. Reagents and Materials
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile and/or methanol
-
Formic acid (≥98%)
-
HPLC-grade water
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
B. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA Detector | Standard configuration for reliable RP-HPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 10 min | Start with high aqueous phase to retain the polar analyte, then ramp up organic to elute. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Detection | PDA Scan (200-400 nm); Quantify at λ-max | Determine λ-max from a standard scan for optimal sensitivity. |
| Run Time | 15 minutes | Allows for elution and column re-equilibration. |
C. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of water or mobile phase A.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the relevant in vitro matrix (e.g., blank cell culture media) to mimic the sample composition.
-
Sample Preparation (Protein Precipitation):
-
Take 100 µL of the in vitro sample.
-
Add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
-
D. System Suitability Test (SST) Before running samples, inject a mid-concentration standard five times. The results must meet the following criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: > 2000
Method 2: LC with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as metabolism studies with low analyte turnover, LC-MS/MS is the gold standard.[14][15] This method couples the separation power of HPLC with the mass filtering capabilities of a triple quadrupole mass spectrometer, allowing for precise quantification even in complex biological matrices.[16]
Scientific Rationale
-
Ionization: Electrospray ionization (ESI) is typically effective for polar molecules like this compound. It will be operated in positive ion mode, protonating the analyte to form the precursor ion [M+H]⁺.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional specificity. The first quadrupole (Q1) is set to isolate the precursor ion mass. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, stable product ion for detection. The transition from precursor to product ion is a unique signature for the analyte.
Detailed Protocol: LC-MS/MS
A. Reagents and Materials
-
Same as HPLC-UV, but using LC-MS grade solvents and additives is critical to reduce background noise.
-
A stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N₂-Pyrazine-2,3-diol) is highly recommended for the most accurate quantification.
B. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times, ideal for MS. |
| MS System | Triple Quadrupole Mass Spectrometer with ESI source | Required for MRM-based quantification. |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) | Smaller ID and particle size for high-efficiency, low-volume separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Suitable for protonating the nitrogen atoms in the pyrazine ring. |
| MRM Transitions | To be determined by infusion | Infuse a standard solution to find the precursor ion and optimize collision energy to identify the most intense product ion. |
| Example MRM | Q1: 113.0 (C₄H₅N₂O₂⁺) -> Q3: [Product Ion] | This is a theoretical precursor [M+H]⁺. Actual values must be empirically determined. |
| Source Params. | Capillary Voltage: ~3.5 kV; Gas Temp: ~350°C | Optimize based on instrument manufacturer recommendations. |
C. Sample and Standard Preparation
-
Preparation is similar to the HPLC-UV method, but calibration standards will be at a much lower concentration range (e.g., 0.1 to 1000 ng/mL).
-
Solid-Phase Extraction (SPE) may be required for cleaner samples and to achieve the lowest limits of quantification.
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
Caption: Decision tree for analytical method selection.
Data Interpretation and Validation Summary
Regardless of the method chosen, a rigorous validation should be performed. The table below summarizes the typical acceptance criteria for a validated bioanalytical method based on FDA and ICH guidelines.[5][6][17]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ) |
| Precision (%RSD) | Should not exceed 15% (20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte should be stable under defined storage and processing conditions. |
Conclusion
This application note provides two robust, validated methods for the in vitro quantification of this compound. The RP-HPLC-UV method offers a reliable and accessible approach for general quantification, while the LC-MS/MS method provides the high sensitivity and specificity required for demanding applications like metabolic stability and low-level detection. The choice of method should be guided by the specific requirements of the study, including the expected concentration range, matrix complexity, and available instrumentation. By following the detailed protocols and adhering to the principles of analytical method validation, researchers can ensure the generation of high-quality, defensible data critical for advancing scientific research and drug development.
References
- 1. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 931-18-0 [m.chemicalbook.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. rsc.org [rsc.org]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols: Pyrazine-2,3-diol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Potential of a Symmetric Scaffold
Pyrazine-2,3-diol, and its tautomeric form, 1,4-dihydropyrazine-2,3-dione, represent a deceptively simple yet powerful building block for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of nitrogen and oxygen atoms within this six-membered ring system imparts a unique reactivity profile, making it a valuable precursor for drug discovery and materials science. The pyrazine core is a well-established pharmacophore found in numerous clinically approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the construction of complex molecular architectures.
Tautomerism and Reactivity: A Dichotomy of Functionality
This compound exists in equilibrium with its diketo tautomer, 1,4-dihydropyrazine-2,3-dione. This tautomeric relationship is central to its reactivity, allowing it to act as either a diol or a cyclic diamide, depending on the reaction conditions.
Caption: Tautomeric equilibrium between this compound and 1,4-dihydropyrazine-2,3-dione.
This dual reactivity allows for selective functionalization at either the nitrogen or oxygen atoms, providing access to a wide range of derivatives. The electron-withdrawing nature of the pyrazine ring also influences the reactivity of adjacent functional groups.
Application in N-Alkylation Reactions: Building Diverse Scaffolds
The nucleophilic nitrogen atoms in the 1,4-dihydropyrazine-2,3-dione tautomer are readily susceptible to alkylation, providing a straightforward route to N,N'-disubstituted derivatives. This reaction is a cornerstone for introducing molecular diversity and tailoring the physicochemical properties of the final compounds.
Mechanistic Rationale
The N-alkylation of 1,4-dihydropyrazine-2,3-dione typically proceeds via an SN2 mechanism. The choice of base is crucial to deprotonate the amide nitrogens, generating a more potent nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases such as triethylamine (TEA). The selection of the solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) being preferred to dissolve the reactants and facilitate the reaction.
Caption: General workflow for the N-alkylation of 1,4-dihydropyrazine-2,3-dione.
Protocol: Synthesis of N,N'-Dibenzyl-1,4-dihydropyrazine-2,3-dione
This protocol details a representative N-alkylation reaction using benzyl bromide as the electrophile.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1,4-Dihydropyrazine-2,3-dione | 112.09 | 1.0 g | 8.92 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.80 g | 20.0 |
| Benzyl Bromide | 171.04 | 2.5 mL | 21.0 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred suspension of sodium hydride (0.80 g, 20.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere at 0 °C, add a solution of 1,4-dihydropyrazine-2,3-dione (1.0 g, 8.92 mmol) in anhydrous DMF (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.5 mL, 21.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome:
-
Product: N,N'-Dibenzyl-1,4-dihydropyrazine-2,3-dione
-
Appearance: White to off-white solid.
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in O-Alkylation Reactions: Accessing Dihydropyrazine Ethers
Alternatively, the diol tautomer, this compound, can undergo O-alkylation to yield 2,3-dialkoxypyrazines. This transformation opens up a different avenue for derivatization, leading to compounds with distinct electronic and steric properties compared to their N-alkylated counterparts.
Mechanistic Considerations
Similar to N-alkylation, O-alkylation proceeds via an SN2 pathway. A suitable base is required to deprotonate the hydroxyl groups, forming a more nucleophilic alkoxide. The choice of base and reaction conditions can influence the selectivity between N- and O-alkylation, although with this compound, O-alkylation can be favored under specific conditions.
References
Application Notes: Pyrazine-2,3-diol in Advanced Materials Science
Introduction: The Unique Potential of Pyrazine-2,3-diol
This compound, also known by its tautomeric form 1,4-dihydropyrazine-2,3-dione, is a heterocyclic organic compound with the molecular formula C4H4N2O2.[1][2] Its structure is deceptively simple, yet it harbors a unique combination of chemical functionalities that make it a highly versatile building block in the rational design of advanced materials. The key to its utility lies in the interplay between its aromatic pyrazine core, the two hydroxyl groups, and the two nitrogen atoms. This arrangement facilitates keto-enol tautomerism, provides multiple sites for hydrogen bonding, and offers diverse coordination modes for constructing complex supramolecular architectures.[3]
This guide provides an in-depth exploration of the application of this compound in two significant areas of materials science: the synthesis of coordination polymers and the development of functional organic materials. We will delve into the causality behind its use, provide field-proven experimental protocols, and present workflows for material characterization.
Key Application Area 1: Ligand Scaffolding for Coordination Polymers and MOFs
This compound and its derivatives are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring and the oxygen atoms of the diol functionality provide multiple coordination sites, allowing for the formation of multidimensional networks with diverse topologies.[3]
Expert Insight: The choice of this compound as a ligand is driven by its ability to act as a bridging linker between metal centers. The specific coordination mode can be tuned by controlling reaction conditions such as pH, temperature, and solvent, leading to materials with tailored pore sizes and properties. For instance, its derivatives have been used to synthesize 3D frameworks with interesting magnetic properties and gas adsorption capabilities.[4]
Protocol: Solvothermal Synthesis of a Luminescent Zn(II) Coordination Polymer
This protocol details the synthesis of a two-dimensional Zn(II) coordination polymer demonstrating the role of a dihydroxy-functionalized aromatic ligand, analogous to this compound, in forming extended structures with potential applications in sensing.
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
2,5-dihydroxy-1,4-terephthalic acid (DHTA - functional analogue)
-
2,2′-Bipyridine (Bpy)
-
Sodium Hydroxide (NaOH) solution (2.5 M)
-
Ultra-pure water
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a 50 mL beaker, dissolve 110 mg (1 mmol) of Zn(CH₃COO)₂·2H₂O and 156 mg (1 mmol) of Bpy in 10 mL of ultra-pure water.
-
Add 99 mg (0.5 mmol) of DHTA to the solution.
-
Stir the mixture for 30 minutes at room temperature to ensure a homogeneous suspension.
-
Slowly add 5 mL of 2.5 M NaOH solution to the mixture while stirring. Continue stirring for an additional 30 minutes.
-
Transfer the resulting solution into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 160°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.[5]
Causality Behind Choices:
-
Solvothermal Method: The high temperature and pressure of the solvothermal method facilitate the dissolution of reactants and promote the crystallization of the thermodynamically stable coordination polymer.
-
NaOH Addition: The base is crucial for deprotonating the hydroxyl and carboxylic acid groups of the DHTA ligand, enabling it to coordinate with the Zn(II) metal centers.
-
Bpy Co-ligand: The bipyridine ligand occupies coordination sites on the zinc ion, influencing the dimensionality and topology of the final framework.
Characterization Workflow for Coordination Polymers
A systematic characterization is essential to validate the synthesis and understand the properties of the new material.
Caption: Experimental workflow for synthesis and characterization of coordination polymers.
Key Application Area 2: Building Blocks for Functional Organic Materials
The pyrazine core is an electron-deficient aromatic system, which, when combined with the electron-donating hydroxyl groups, creates a molecule with interesting electronic properties. This makes this compound a valuable precursor for synthesizing π-conjugated materials for optoelectronic applications.[6] These materials are essential for devices like organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[6]
Expert Insight: By chemically modifying the this compound scaffold, for example, by reacting it with aromatic diamines, it's possible to create larger conjugated systems known as quinoxaline derivatives. These derivatives can be further functionalized to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7] This energy level engineering is critical for designing efficient hole transporting layers (HTLs) or electron transporting layers (ETLs) in electronic devices.[7]
Protocol: Synthesis of a Quinoxaline-based Hole-Transporting Material (HTM)
This protocol outlines a multi-step synthesis for a quinoxaline-based material, demonstrating the transformation of a diketone precursor (analogous to the reactivity of this compound's tautomer) into a functional organic material.
Step 1: Stille Coupling Reaction
-
Reactants: 1,2-bis(4-bromophenyl)ethane-1,2-dione and 4-methoxy-N-(4-(tributylstannyl)phenyl)aniline.
-
Catalyst: Pd(PPh₃)₄.
-
Procedure: The reactants are combined with the palladium catalyst in an inert atmosphere (N₂). The reaction is heated to high temperatures to facilitate the Stille coupling, forming a larger conjugated diketone intermediate.[7][8]
Step 2: Condensation (Imination) Reaction
-
Reactants: The diketone intermediate from Step 1 and 1,2-diaminobenzene.
-
Procedure: The intermediate is reacted with 1,2-diaminobenzene. This condensation reaction forms the quinoxaline ring system, yielding the final hole-transporting material.[7]
Data Summary: Properties of Synthesized HTMs
The electronic and thermal properties of these materials are crucial for their application. The table below summarizes key data for a series of synthesized quinoxaline-based HTMs.[7]
| Compound ID | λmax (nm) | HOMO (eV) | LUMO (eV) | Decomposition Temp. (°C) |
| DNB | 348 | -5.03 | -2.46 | > 400 |
| bDNB | 356 | -5.02 | -2.76 | > 400 |
| DNP | 350 | -4.98 | -2.87 | > 400 |
Data sourced from Jurnal Kimia Sains dan Aplikasi, 23(6), 228-233.[7]
Interpretation: The deep HOMO levels (around -5.0 eV) indicate good air stability and efficient hole injection capabilities from standard anodes like ITO. The high decomposition temperatures demonstrate excellent thermal stability, a prerequisite for durable electronic devices.[7]
Conceptual Diagram: Molecular Design Logic
This diagram illustrates the relationship between the molecular building blocks and the final material properties.
Caption: Logic flow from molecular design to material application.
Conclusion and Future Outlook
This compound is a powerful and versatile molecule in the materials scientist's toolbox. Its inherent structural and electronic features enable the synthesis of a wide array of advanced materials, from porous coordination polymers for gas storage and catalysis to sophisticated organic semiconductors for next-generation electronics. Future research will likely focus on exploring more complex derivatives and their assembly into hierarchical structures with emergent properties. The continued exploration of this fascinating building block promises to unlock new frontiers in materials design and performance.
References
- 1. This compound | 931-18-0 [chemicalbook.com]
- 2. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL) | Ayudha | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
Application Notes and Protocols for the Functionalization of the Pyrazine-2,3-diol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Pyrazine-2,3-diol Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrazine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in drug design. The this compound core, in particular, offers a versatile platform for the development of novel therapeutics. This di-hydroxylated pyrazine can exist in equilibrium with its tautomeric form, 1,4-dihydropyrazine-2,3-dione, presenting multiple sites for chemical modification. The strategic functionalization of this scaffold at the oxygen, nitrogen, and carbon atoms allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), crucial for the optimization of lead compounds in drug discovery programs.
This comprehensive guide provides detailed protocols and expert insights into the key functionalization strategies for the this compound scaffold, empowering researchers to unlock its full potential in the synthesis of novel chemical entities with therapeutic promise.
Understanding the Reactivity of the this compound Scaffold
The this compound scaffold possesses a unique reactivity profile governed by the interplay of its constituent functional groups. The presence of two hydroxyl groups directly attached to the electron-deficient pyrazine ring enhances their acidity compared to simple alcohols. Furthermore, the scaffold can exist in two tautomeric forms, the diol and the dione, with the equilibrium being influenced by factors such as solvent polarity and pH. This tautomerism is a critical consideration when planning synthetic transformations, as it presents distinct reactive sites for N- and O-functionalization.
I. O-Alkylation: Synthesis of 2,3-Dialkoxypyrazines
The introduction of alkoxy groups at the 2- and 3-positions of the pyrazine ring can significantly modulate the lipophilicity and metabolic stability of a molecule. O-alkylation of this compound is a fundamental transformation to achieve this. The choice of base and alkylating agent is critical to favor O-alkylation over N-alkylation of the tautomeric dione form.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically employed. Stronger bases can lead to deprotonation at both oxygen and nitrogen, resulting in a mixture of products. The use of NaH in an aprotic solvent like N,N-dimethylformamide (DMF) can effectively generate the di-alkoxide for subsequent alkylation.[2][3]
-
Alkylating Agent: Primary alkyl halides (e.g., iodomethane, ethyl bromide) are common electrophiles for this transformation. The reactivity follows the order I > Br > Cl.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile (MeCN) are suitable for this reaction as they can dissolve the reactants and facilitate the nucleophilic substitution.
Protocol 1: General Procedure for the O-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dialkoxypyrazine.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Iodomethane | NaH | DMF | ~70-85% (estimated) |
| 2 | Ethyl bromide | K₂CO₃ | MeCN | ~60-75% (estimated) |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
II. N-Alkylation of the 1,4-Dihydropyrazine-2,3-dione Tautomer
Functionalization at the nitrogen atoms of the pyrazine-2,3-dione tautomer provides access to a different chemical space. Regioselective N-alkylation can be achieved by carefully selecting the reaction conditions.
Causality Behind Experimental Choices:
-
Base and Solvent System: The combination of a strong base like sodium hydride in a polar aprotic solvent such as THF or DMF is effective for the deprotonation of the amide-like nitrogens.[4] The choice of solvent can influence the regioselectivity in some heterocyclic systems.[5]
-
Protecting Groups: In cases where mono-alkylation is desired, the use of protecting group strategies might be necessary to achieve high selectivity.
Protocol 2: General Procedure for the N-Alkylation of 1,4-Dihydropyrazine-2,3-dione
Materials:
-
This compound (will exist as the dione tautomer under these conditions)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add sodium hydride (2.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.5 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N,N'-dialkylated product.
III. C-H Functionalization: A Gateway to Diverse Analogs
Direct C-H functionalization is a powerful and atom-economical strategy for the diversification of heterocyclic scaffolds.[6] For the this compound system, C-H functionalization would typically be performed on a protected derivative to avoid interference from the acidic O-H or N-H protons. A common approach involves converting the diol to a dihalide, which can then undergo various cross-coupling reactions.
A. Halogenation of this compound
Chlorination of this compound provides 2,3-dichloropyrazine, a versatile intermediate for subsequent cross-coupling reactions.
Protocol 3: Synthesis of 2,3-Dichloropyrazine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Carefully add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2,3-dichloropyrazine by column chromatography or recrystallization.
B. Palladium-Catalyzed Cross-Coupling Reactions
2,3-Dichloropyrazine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups.[7][8][9]
Protocol 4: General Procedure for Sonogashira Coupling of 2,3-Dichloropyrazine
Materials:
-
2,3-Dichloropyrazine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dichloropyrazine (1.0 equivalent) and the terminal alkyne (2.5 equivalents) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 equivalents), CuI (0.1 equivalents), and triethylamine (3.0 equivalents) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2,3-dialkynylpyrazine.[1][7]
IV. Trustworthiness and Self-Validation
The protocols provided herein are based on established chemical principles and analogous transformations reported in peer-reviewed literature. For each functionalization, it is crucial to perform thorough characterization of the products to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the functionalization.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess purity.
By rigorously applying these analytical methods, researchers can ensure the reliability and reproducibility of their results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
The Strategic Application of Pyrazine-2,3-diol in the Genesis of Novel Pharmaceuticals
Introduction: The Pyrazine-2,3-diol Scaffold - A Privileged Substructure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the heterocyclic scaffolds that have garnered significant attention, the pyrazine ring is a recurring motif in numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions make it a valuable component in the medicinal chemist's toolkit.[3] This guide focuses on a particularly versatile derivative: this compound (also known as 1,4-dihydropyrazine-2,3-dione). This scaffold, with its inherent functionalities, offers a strategic entry point for the development of a diverse array of bioactive compounds, particularly in the realm of kinase inhibition and anticancer therapies.[4][5]
The this compound core is not merely a passive framework but an active participant in molecular recognition. The presence of the vicinal diol (or its tautomeric dione form) provides strategically positioned hydrogen bond donors and acceptors, crucial for anchoring ligands within the active sites of biological targets.[4] This guide will provide a comprehensive overview of the applications of this compound in pharmaceutical development, complete with detailed protocols for its synthesis, derivatization, and evaluation in relevant biological assays.
Physicochemical Properties and Design Considerations
A thorough understanding of the physicochemical properties of a scaffold is paramount for successful drug design. This compound exists in a tautomeric equilibrium between the diol and the dione form (1,4-dihydropyrazine-2,3-dione), a factor that must be considered in synthetic and biological contexts.[6]
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | [7] |
| Molecular Weight | 112.09 g/mol | [7] |
| IUPAC Name | 1,4-dihydropyrazine-2,3-dione | [7] |
| CAS Number | 931-18-0 | [8] |
| Melting Point | 300 °C | ChemSynthesis |
| Predicted pKa | 7.52 ± 0.23 | [9] |
| Calculated LogP | -1.0 | [7] |
The high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding. The negative calculated LogP indicates a high degree of hydrophilicity, a property that can be modulated through derivatization to achieve the desired pharmacokinetic profile. The tautomeric nature of the ring system is a key consideration for its reactivity and interaction with biological targets.[6]
Synthesis of the this compound Scaffold
The efficient synthesis of the this compound core is the foundational step in its utilization for drug discovery. A common and effective method involves the cyclization of diaminomaleonitrile.[10][11]
Protocol 1: Synthesis of this compound from Diaminomaleonitrile
This protocol outlines a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend diaminomaleonitrile in deionized water.
-
Acid Hydrolysis: Slowly add concentrated hydrochloric acid to the suspension while stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Decolorization: After completion of the reaction (disappearance of starting material), cool the mixture to room temperature. Add a small amount of activated charcoal to decolorize the solution and stir for 15-20 minutes.
-
Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water and then with a cold organic solvent (e.g., ethanol or acetone) to remove residual impurities. Dry the product under vacuum to a constant weight.
Causality behind Experimental Choices:
-
Acid Hydrolysis: The strong acidic conditions are necessary to hydrolyze the nitrile groups of diaminomaleonitrile to carboxylic acid groups, which then readily cyclize with the adjacent amine functionalities.
-
Reflux: The elevated temperature accelerates the rate of the hydrolysis and cyclization reactions.
-
Activated Charcoal: This is used to adsorb colored impurities that may have formed during the reaction, leading to a purer final product.
-
Slow Crystallization: Gradual cooling promotes the formation of well-defined crystals, which are typically of higher purity than a rapidly precipitated solid.
Derivatization Strategies for Library Development
The true power of the this compound scaffold lies in its potential for derivatization to create a library of diverse compounds for biological screening. The nitrogen and oxygen atoms of the ring provide multiple handles for chemical modification.
Experimental Workflow for Derivatization
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. connectsci.au [connectsci.au]
- 7. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 931-18-0 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fluorescent labeling of Pyrazine-2,3-diol for cellular imaging
Application Note & Protocol
Topic: Fluorescent Labeling of Pyrazine-2,3-diol for Cellular Imaging
Introduction: Unveiling the Subcellular World of Pyrazine Derivatives
Pyrazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] this compound (PzD), in particular, is a small molecule whose intracellular fate and mechanism of action are of significant interest to researchers in pharmacology and cell biology.[5] To understand its function, it is crucial to visualize its journey within the complex cellular environment.
Fluorescent labeling is a powerful technique that transforms a molecule of interest into a probe that can be tracked using fluorescence microscopy.[6][7] By covalently attaching a fluorophore—a molecule that emits light upon excitation—to PzD, we can monitor its uptake, distribution, and potential interactions with subcellular compartments in real-time.[8]
This document provides a comprehensive guide for the fluorescent labeling of this compound. It outlines a detailed, field-proven protocol for the synthesis of a fluorescent PzD conjugate, its application in live and fixed cellular imaging, and guidance on data interpretation. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework to investigate the cellular biology of this intriguing small molecule.
Principle of the Method: A Chemically Sound Labeling Strategy
The core of this application lies in the covalent conjugation of a suitable fluorophore to the this compound molecule.
2.1. The Target: this compound
This compound exists in tautomeric equilibrium with 1,4-dihydropyrazine-2,3-dione.[9] This tautomerism is critical as it presents secondary amine (-NH) groups that serve as reactive sites for conjugation, which are generally more nucleophilic than the hydroxyl groups in this aromatic system.
2.2. Fluorophore Selection: Balancing Performance and Biocompatibility
The choice of fluorophore is paramount for successful cellular imaging. Key selection criteria include:
-
Cell Permeability: The fluorophore-PzD conjugate must be able to cross the cell membrane to reach intracellular targets. Small, moderately lipophilic dyes are often preferred.[10]
-
Brightness & Photostability: A high quantum yield and resistance to photobleaching are essential for generating a strong, stable signal during image acquisition.[]
-
Reactive Moiety: The fluorophore must possess a reactive group that can form a stable, covalent bond with PzD.
-
Minimal Perturbation: The fluorophore should be small enough not to significantly alter the biological activity or trafficking of the parent PzD molecule.
For this protocol, we have selected Fluorescein Isothiocyanate (FITC) . FITC is a widely used green-emitting fluorophore that is cell-permeant and features an isothiocyanate (-N=C=S) group. This group reacts efficiently with the secondary amine groups on the PzD tautomer under basic conditions to form a stable thiourea linkage.[12]
2.3. The Conjugation Reaction
The proposed reaction involves the nucleophilic attack of the secondary amine on PzD onto the electrophilic carbon of the isothiocyanate group of FITC. A tertiary amine base, such as triethylamine (TEA), is used to catalyze the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
Caption: Proposed reaction scheme for labeling this compound.
Detailed Protocols
3.1. Protocol 1: Synthesis & Purification of PzD-FITC Probe
This protocol describes a plausible method for synthesizing and purifying the fluorescent probe. Safety Precaution: All synthesis steps should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Caption: Step-by-step workflow for probe synthesis and purification.
Materials:
-
This compound (PzD)
-
Fluorescein Isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer, NMR Spectrometer
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add FITC (1.1 equivalents) to the solution and stir until dissolved. Ensure the flask is protected from light by wrapping it in aluminum foil.
-
Rationale: Anhydrous DMF is used as it is a polar aprotic solvent that dissolves the reactants without interfering with the reaction. A slight excess of FITC ensures complete consumption of the PzD. Light protection is crucial as fluorophores are susceptible to photobleaching.
-
-
Reaction Initiation: Add TEA (3 equivalents) dropwise to the stirring solution.
-
Rationale: TEA acts as a base to deprotonate the secondary amine of PzD, making it a more potent nucleophile to attack the isothiocyanate group of FITC.
-
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, fluorescent spot corresponding to the PzD-FITC conjugate should appear, while the starting material spots diminish.
-
Purification: Once the reaction is complete, purify the crude product using reverse-phase HPLC. Collect the fractions corresponding to the fluorescent product.
-
Rationale: HPLC purification is essential to remove unreacted FITC, which would otherwise lead to high background fluorescence and ambiguous results in cellular imaging experiments.
-
-
Characterization & Storage: Confirm the identity and purity of the PzD-FITC conjugate using mass spectrometry and NMR. Determine the concentration via UV-Vis spectroscopy. Aliquot the purified probe into small volumes and store at -20°C, protected from light and moisture.
3.2. Protocol 2: Live-Cell Labeling and Imaging
This protocol details the application of the purified PzD-FITC probe for imaging in living cells.
Caption: Step-by-step workflow for live-cell imaging experiments.
Materials:
-
HeLa or U2OS cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
PzD-FITC probe stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Rationale: This density ensures a healthy population of individual cells that can be easily resolved by the microscope, avoiding artifacts from overcrowding.
-
-
Probe Preparation: On the day of the experiment, prepare a working solution of the PzD-FITC probe by diluting the 10 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Rationale: A titration of the probe concentration is necessary to find the optimal balance between signal strength and potential cytotoxicity. Live-cell imaging medium is used to reduce background fluorescence.[13]
-
-
Cell Labeling: Aspirate the culture medium from the cells and add the probe-containing imaging medium. Incubate the cells in an incubator (37°C, 5% CO₂) for 30-60 minutes.
-
Rationale: Incubation time should be optimized; sufficient time is needed for probe uptake, but prolonged incubation can lead to stress or toxicity.[14]
-
-
Washing: Aspirate the probe solution and wash the cells three times with pre-warmed imaging medium to remove unbound probe.
-
Rationale: Thorough washing is critical for achieving a high signal-to-background ratio.[13]
-
-
Imaging: Add fresh, pre-warmed imaging medium to the dish. Immediately transfer the dish to the confocal microscope equipped with an environmental chamber. Acquire images using settings appropriate for FITC (Excitation: ~488 nm, Emission: ~520 nm).
-
Rationale: Use the lowest possible laser power and shortest exposure time that provide a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching, which can harm the cells and compromise data quality.[8]
-
3.3. Protocol 3: Fixed-Cell Imaging
Fixation can be used to preserve the sample and allow for more complex staining protocols, such as co-staining with antibodies (immunofluorescence).
Procedure:
-
Label Cells: Follow steps 1-4 of the Live-Cell Imaging protocol.
-
Fixation: After washing, add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15 minutes at room temperature.
-
Rationale: PFA is a cross-linking fixative that preserves cellular morphology by creating covalent bonds between proteins.[15]
-
-
Permeabilization (Optional): If co-staining with antibodies against intracellular targets, wash 3x with PBS, then add 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing & Mounting: Wash 3x with PBS. Mount the coverslip with an antifade mounting medium containing DAPI (for nuclear counterstain) and image.
Data Interpretation and Troubleshooting
4.1. Expected Results and Controls
-
Successful Labeling: Specific fluorescent signal observed within the cells, with low background fluorescence in the medium. The subcellular distribution (e.g., cytoplasmic, nuclear, organelle-specific) will provide clues about the PzD's trafficking and localization.
-
Essential Controls:
-
Unlabeled Cells: To assess cellular autofluorescence.
-
FITC-only Control: Cells incubated with an unconjugated, amine-reactive FITC derivative that has been quenched. This helps determine if the observed localization is due to the PzD moiety or the fluorophore itself.
-
4.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Inefficient probe uptake. | Increase probe concentration or incubation time. Verify cell health. |
| Low probe concentration. | Confirm concentration of stock solution. | |
| Photobleaching. | Reduce laser power/exposure time. Use an antifade reagent for fixed cells. | |
| High Background | Incomplete removal of unbound probe. | Increase the number and duration of wash steps.[13] |
| Impure probe (unconjugated dye). | Re-purify the PzD-FITC probe using HPLC. | |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Phototoxicity from imaging. | Minimize light exposure (laser power, duration). Use a more sensitive detector.[8] | |
| Non-specific Staining | Probe is aggregating. | Briefly sonicate the stock solution. Filter the working solution before use. |
| Fluorophore is driving localization. | Compare results with the FITC-only control. |
Hypothetical Application: Probing an Intracellular Signaling Pathway
Pyrazine derivatives have been investigated as potential modulators of various enzymes.[3][5] For instance, some small molecules can inhibit mutant Isocitrate Dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers. Imaging with PzD-FITC could be a first step to investigate if PzD co-localizes with IDH1 in the cytoplasm, providing spatial context for its potential mechanism of action.
Caption: Hypothetical role of PzD-FITC in studying enzyme co-localization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and biological activity of 3-pyrazine-2-yl-oxazolidin-2-ones as novel, potent and selective inhibitors of mutant isocitrate dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Better Fluorescent Probes Facilitate Cellular Imaging | Features | May 2007 | BioPhotonics [photonics.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 12. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 17. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrochemical Detection of Pyrazine-2,3-diol
Abstract: This document provides a comprehensive guide to the electrochemical detection of Pyrazine-2,3-diol, a significant heterocyclic compound relevant in pharmaceutical and chemical research. The application note details the underlying electrochemical principles, offers step-by-step protocols for sensitive and selective analysis using various voltammetric techniques, and discusses key experimental parameters. The methodologies are designed for researchers, scientists, and drug development professionals seeking robust analytical tools for the quantification of this compound.
Introduction to this compound and its Electrochemical Detection
This compound, also known as 2,3-dihydroxypyrazine, is a heterocyclic organic compound with a pyrazine core substituted with two hydroxyl groups. The pyrazine ring is a fundamental component in numerous biologically active molecules and pharmaceuticals.[1] The diol functionalization imparts specific chemical and electronic properties, making its detection and quantification crucial in various scientific contexts, including drug metabolism studies and quality control in chemical synthesis.
Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection of this compound due to their inherent advantages, such as high sensitivity, rapid analysis time, cost-effectiveness, and the potential for miniaturization.[2] The electrochemical activity of this compound is primarily attributed to the oxidation of its hydroxyl groups, a process that can be readily monitored using voltammetric techniques.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on the oxidation of its two hydroxyl groups at an electrode surface. This process is analogous to the well-studied electrochemical behavior of other dihydroxy aromatic compounds, such as catechol (1,2-dihydroxybenzene).[2][3][4][5][6] The proposed electrochemical oxidation mechanism involves a two-electron, two-proton transfer, resulting in the formation of the corresponding quinone derivative.
The redox reaction is highly dependent on the pH of the supporting electrolyte, as protons are involved in the reaction. The general electrochemical behavior can be investigated using Cyclic Voltammetry (CV), which provides insights into the redox potentials and reversibility of the reaction. For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are employed.[7][8][9][10]
Experimental Setup and Reagents
A standard three-electrode system is required for the electrochemical measurements, comprising a working electrode, a reference electrode, and a counter electrode.
-
Working Electrode: A Glassy Carbon Electrode (GCE) is recommended as the primary working electrode due to its wide potential window, chemical inertness, and good conductivity. For enhanced sensitivity and selectivity, the GCE can be modified with various nanomaterials.
-
Reference Electrode: An Ag/AgCl (saturated KCl) electrode is a suitable reference electrode.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Potentiostat/Galvanostat: An instrument capable of performing CV, DPV, and SWV is essential.
Reagents:
-
This compound (analytical standard)
-
Phosphate buffer solution (PBS) at various pH values (e.g., 0.1 M)
-
Potassium chloride (KCl) or other suitable supporting electrolyte
-
High-purity water (e.g., Milli-Q)
-
Alumina slurry (for polishing the GCE)
Methodologies and Protocols
Electrode Preparation and Pre-treatment
A clean electrode surface is paramount for reproducible and accurate results.
Protocol for GCE Polishing:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water for 2 minutes to remove any adsorbed alumina particles.
-
Allow the electrode to dry at room temperature.
Cyclic Voltammetry (CV) for Characterization
CV is used to study the fundamental electrochemical behavior of this compound.
Protocol for CV Analysis:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water-ethanol mixture).
-
In an electrochemical cell, add a known volume of supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).
-
Deoxygenate the solution by purging with nitrogen gas for 10-15 minutes.
-
Immerse the three-electrode system into the solution.
-
Record the background CV of the supporting electrolyte in the desired potential window (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).
-
Add a specific concentration of this compound to the cell (e.g., to a final concentration of 100 µM).
-
Record the CV of this compound at a specific scan rate (e.g., 50 mV/s).
-
Investigate the effect of scan rate (e.g., 10, 25, 50, 100, 200 mV/s) to determine if the process is diffusion-controlled or adsorption-controlled.
-
Investigate the effect of pH on the peak potential to understand the role of protons in the reaction mechanism.
Expected Outcome: A well-defined oxidation peak should be observed, corresponding to the oxidation of the hydroxyl groups. A corresponding reduction peak may be present if the reaction is reversible or quasi-reversible.
Diagram of the Proposed Electrochemical Oxidation of this compound:
Caption: Proposed electrochemical oxidation of this compound to Pyrazine-2,3-dione.
Differential Pulse Voltammetry (DPV) for Quantification
DPV is a highly sensitive technique for quantitative analysis due to its effective discrimination against charging current.
Protocol for DPV Analysis:
-
Prepare a series of standard solutions of this compound with varying concentrations in the optimized supporting electrolyte (determined from CV experiments).
-
Deoxygenate the supporting electrolyte in the electrochemical cell.
-
Record the background DPV of the supporting electrolyte.
-
Add the lowest concentration standard solution to the cell and record the DPV.
-
Sequentially add increasing concentrations of the standard solution, recording the DPV after each addition.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ).
Typical DPV Parameters (to be optimized):
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan increment: 4 mV
-
Pulse period: 0.2 s
Square Wave Voltammetry (SWV) for Enhanced Sensitivity
SWV is another powerful pulse technique that can offer even higher sensitivity and faster scan rates compared to DPV.[11][12]
Protocol for SWV Analysis:
-
Follow the same procedure as for DPV for preparing standard solutions and the electrochemical cell.
-
Record the background SWV of the supporting electrolyte.
-
Record the SWV for each standard concentration.
-
Construct a calibration curve of peak current versus concentration.
-
Calculate the LOD and LOQ.
Typical SWV Parameters (to be optimized):
-
Frequency: 25 Hz
-
Amplitude: 25 mV
-
Step potential: 4 mV
Diagram of the General Experimental Workflow:
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Detection of Dihydroxybenzene Isomers Using Electrochemically Reduced Graphene Oxide-Carboxylated Carbon Nanotubes/Gold Nanoparticles Nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Detection of Dihydroxybenzene Isomers Using Electrochemically Reduced Graphene Oxide-Carboxylated Carbon Nanotubes/Gold Nanoparticles Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous and sensitive electrochemical detection of dihydroxybenzene isomers with UiO-66 metal-organic framework/mesoporous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroxybenzene isomers electrochemical sensor based on activated carbon sensitive material activated by mechanochemistry and low-dosage phosphoric acid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemometrically assisted differential pulse voltammetry for simultaneous and interference-free quantification of gallic and caffeic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Pyrazine-2,3-diol Synthesis
Welcome to the technical support center for the synthesis of Pyrazine-2,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their synthetic protocols. Here, we will explore common issues, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the efficiency and success of your experiments.
Introduction to this compound Synthesis Challenges
This compound, also known as 2,3-dihydroxypyrazine, is a crucial heterocyclic compound with applications in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, often resulting in disappointingly low yields. The primary synthetic routes, typically involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or the hydrolysis of 2,3-dicyanopyrazine, are susceptible to side reactions and the formation of intractable byproducts. This guide will provide a systematic approach to identifying and resolving these common issues.
Troubleshooting Guide: Common Problems and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may be encountering in the lab.
Question 1: My yield of this compound from the condensation of diaminomaleonitrile (DAMN) with glyoxal is consistently below 40%. What are the likely causes and how can I improve it?
Answer:
Low yields in the condensation of diaminomaleonitrile (DAMN) with glyoxal are a frequent issue. The primary culprits are often suboptimal reaction conditions and the inherent reactivity of the starting materials, which can lead to polymerization and the formation of complex, deeply colored side products.
Causality and Key Considerations:
-
pH Control is Critical: The reaction is highly sensitive to pH. An acidic medium is necessary to catalyze the initial condensation and subsequent cyclization. However, strongly acidic conditions can promote the degradation of glyoxal and DAMN. Conversely, a basic or neutral medium can lead to self-condensation of glyoxal (forming polyacetals) and polymerization of DAMN. The optimal pH for this reaction is typically in the weakly acidic range.
-
Temperature Management: While heating is required to drive the reaction to completion, excessive temperatures can significantly increase the rate of side reactions, leading to the formation of insoluble, dark-colored polymers. Careful temperature control is essential for maximizing the yield of the desired product.
-
Purity of Starting Materials: Diaminomaleonitrile is known to be unstable and can discolor over time, indicating decomposition. Using freshly purified DAMN is crucial for achieving good yields. Similarly, the glyoxal solution should be of high quality, as impurities can interfere with the reaction.
Troubleshooting Workflow:
Technical Support Center: Purification of Pyrazine-2,3-diol
Welcome to the technical support guide for the purification of Pyrazine-2,3-diol. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity this compound. We will explore the common hurdles associated with this compound and provide detailed, field-proven solutions to overcome them.
Introduction: The Purification Puzzle of this compound
This compound (and its tautomer, 1,4-dihydropyrazine-2,3-dione) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its purification, however, is notoriously challenging due to a combination of intrinsic chemical properties: high polarity, strong intermolecular hydrogen bonding, and, most critically, keto-enol tautomerism. These factors often lead to issues with solubility, co-precipitation of impurities, and ambiguous analytical results. This guide provides a systematic approach to troubleshooting these problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties stem from its molecular structure. The presence of two hydroxyl and two nitrogen atoms makes the molecule highly polar and capable of extensive hydrogen bonding. This results in a high melting point (around 300°C) and often poor solubility in common, low-boiling organic solvents.[3] The most significant challenge is the compound's existence as a mixture of tautomers, which can complicate both the purification process and the interpretation of analytical data.[4][5]
Q2: What are the common impurities found in crude this compound?
Impurities are typically related to the synthesis method, which often involves the condensation of a 1,2-dicarbonyl compound with an amino-source. Common impurities may include:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Side-Products: Polymeric materials or products from unintended side reactions.
-
Colored Byproducts: Oxidized or degraded species that impart a yellow or brown color to the crude product.[3]
-
Related Heterocycles: In some syntheses, imidazole derivatives can be formed and co-extracted with the desired product.[6]
Q3: How does tautomerism affect the purification and analysis of this compound?
This compound exists in equilibrium with its keto tautomer, 1,4-dihydropyrazine-2,3-dione.[5] This is a critical concept, as the two forms have different properties (e.g., solubility, polarity). The equilibrium can be influenced by the solvent, pH, and temperature. During analysis (like NMR), you may see peaks corresponding to both tautomers, leading to a complex spectrum that can be mistaken for an impure sample.[7]
Caption: Tautomeric equilibrium of this compound.
Q4: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[8] Keep the container tightly sealed to protect it from moisture. It should be stored away from incompatible materials such as strong oxidizing agents.[9]
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during purification and provides actionable solutions with detailed protocols.
Challenge 1: Ineffective Recrystallization & Low Recovery
-
Symptoms: The compound "oils out" instead of crystallizing, fails to precipitate upon cooling, or the final yield is unacceptably low.
-
Root Cause Analysis: The high polarity of this compound makes it sparingly soluble in many common non-polar organic solvents but potentially too soluble in highly polar solvents, even at low temperatures. The principle of recrystallization relies on a significant difference in solubility at high and low temperatures.[10]
-
Solutions:
-
Solution A: Single-Solvent Recrystallization from a High-Boiling Polar Solvent. This is the most straightforward method but requires careful solvent selection. Protocol 1: Recrystallization from Water or Acetic Acid
-
Place the crude this compound in an appropriately sized flask.
-
Add a minimal amount of deionized water or glacial acetic acid.
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, proceed to Challenge 2, Protocol 3 (Activated Carbon Treatment) at this stage.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and then with a non-polar solvent like diethyl ether to aid drying.
-
Dry the purified crystals under vacuum.
-
-
Solution B: Two-Solvent (Mixed-Solvent) Recrystallization. This technique is useful when no single solvent provides the ideal solubility profile. Protocol 2: Recrystallization using a "Solvent/Anti-Solvent" System
-
Dissolve the crude product in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., DMSO, warm water).
-
While the solution is still hot, add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., ethanol, acetone, or diethyl ether) dropwise with stirring until persistent cloudiness (turbidity) is observed.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly, which should induce crystallization.
-
Collect and dry the crystals as described in Protocol 1.
-
-
Challenge 2: Persistent Colored Impurities
-
Symptoms: The final product is off-white, yellow, or brown, indicating the presence of chromophores.
-
Root Cause Analysis: These impurities are often polymeric or oxidized byproducts from the synthesis that have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.
-
Solutions:
-
Solution A: Adsorption using Activated Carbon. Activated carbon has a high surface area that can effectively adsorb large, flat, colored impurity molecules. Protocol 3: Activated Carbon (Charcoal) Treatment
-
Dissolve the crude this compound in a suitable hot solvent as you would for recrystallization (e.g., water, acetic acid).
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Keep the solution hot and stir for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Allow the clear, decolorized filtrate to cool and crystallize as per standard recrystallization procedure.
-
-
Solution B: Column Chromatography. For stubborn impurities, silica gel chromatography can be effective, although the polarity of this compound requires a polar mobile phase. Protocol 4: Silica Gel Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. Given the compound's polarity, a polar mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) or Ethyl Acetate/Methanol is a good starting point.
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization if needed.
-
-
Overall Purification Workflow
A multi-step approach is often the most effective strategy for achieving high purity. The following workflow combines several techniques to address different types of impurities.
Caption: Recommended multi-step purification workflow.
Purity Assessment Methods
After purification, it is essential to verify the purity and identity of the compound.
| Technique | Purpose | Expected Observations for a Pure Sample |
| Melting Point | Assess purity and identity. | A sharp melting point range close to the literature value (~300°C).[3] A broad range indicates impurities. |
| ¹H NMR | Structural confirmation and purity. | Signals corresponding to the pyrazine ring protons. The presence of tautomers may show two sets of peaks. Check for the absence of impurity signals. |
| ¹³C NMR | Structural confirmation. | Signals for the carbon atoms in the pyrazine ring. The carbonyl/enol carbon signals can help confirm the presence of tautomers. |
| FT-IR | Functional group identification. | Broad O-H stretch (diol form), N-H stretch, and a strong C=O stretch (dione form) are expected. The spectrum will likely show characteristics of both tautomers. |
| HPLC | Quantitative purity assessment. | A single major peak. Method development may require a polar stationary phase (like C18) and a mobile phase of buffered water/acetonitrile or methanol. |
| Elemental Analysis | Confirms elemental composition. | The experimental percentages of C, H, N, and O should match the theoretical values for C₄H₄N₂O₂. |
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 931-18-0 [m.chemicalbook.com]
- 4. connectsci.au [connectsci.au]
- 5. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. youtube.com [youtube.com]
Technical Support Center: Stabilizing Pyrazine-2,3-diol in Aqueous Solutions for Assays
Welcome to the technical support center for handling pyrazine-2,3-diol and its analogs in your experimental workflows. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your assays effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is unstable and loses signal over time. What is happening?
A1: The instability of this compound in aqueous solutions is primarily due to its susceptibility to oxidation. The diol functional group on the pyrazine ring is electron-rich and behaves similarly to a catechol. This makes it prone to autoxidation, a process that is often catalyzed by trace metal ions and influenced by the pH of the solution. This oxidation leads to the formation of highly colored and electroactive degradation products, which can interfere with your assay and lead to a decrease in the concentration of the parent compound.
This compound exists in tautomeric forms, predominantly as 1,4-dihydropyrazine-2,3-dione. This equilibrium is crucial to its reactivity. The enol-diol form is the one most susceptible to oxidation.
Q2: How does pH affect the stability of this compound?
Q3: What are the likely degradation products that are interfering with my assay?
A3: The oxidation of this compound is expected to proceed through a semiquinone radical intermediate to form a stable quinone-like structure. This is a common degradation pathway for catechol-like compounds. These resulting quinones are often highly colored and can be redox-active, which may lead to high background signals or a loss of specificity in your assay. The exact nature of the final degradation products can be complex and may involve polymerization. While specific degradation products for this compound are not extensively documented, the oxidation of similar phenolic compounds is known to produce a mixture of oligomeric species.[2][3][4]
Troubleshooting Guide
Problem: Rapid loss of this compound signal in my aqueous assay buffer.
-
Plausible Cause 1: Autoxidation due to dissolved oxygen.
-
Solution: Deoxygenate your buffers. Before adding this compound, sparge your aqueous solutions with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen. Work in a low-oxygen environment, such as a glove box, if possible.
-
-
Plausible Cause 2: Metal-catalyzed oxidation.
-
Solution: Incorporate a chelating agent. Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your buffers can significantly accelerate the oxidation of this compound.[5] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM will sequester these metal ions and inhibit their catalytic activity.[1][6][7][8]
-
-
Plausible Cause 3: High pH of the assay buffer.
-
Solution: Optimize the buffer pH. If your experimental conditions allow, maintain the pH of your this compound solutions in the acidic to neutral range (pH 4-7). The stability of diol compounds generally decreases as the pH increases.[9]
-
Problem: High background signal or assay interference.
-
Plausible Cause: Formation of colored or electroactive degradation products.
-
Solution 1: Use a fresh solution. Prepare your this compound stock solution fresh for each experiment. If you must store it, do so at low temperatures (-20°C or -80°C) in a deoxygenated, acidic buffer containing a chelating agent.
-
Solution 2: Add an antioxidant. Antioxidants can prevent the oxidation of this compound by acting as sacrificial reductants. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose.[10][11][12][13]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a method for preparing a more stable stock solution of this compound for use in aqueous assays.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Buffer components (e.g., phosphate, acetate, MES)
-
EDTA disodium salt
-
L-Ascorbic acid
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber vials
Procedure:
-
Buffer Preparation and Deoxygenation:
-
Prepare your desired aqueous buffer at the intended pH (ideally between 4 and 7).
-
Transfer the buffer to a suitable container and sparge with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizers:
-
To the deoxygenated buffer, add EDTA to a final concentration of 0.5 mM.
-
Add L-ascorbic acid to a final concentration of 1 mM. Stir gently under the inert gas stream until fully dissolved.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound and add it to the stabilized, deoxygenated buffer.
-
Mix gently until the compound is completely dissolved. Avoid vigorous vortexing which can reintroduce oxygen.
-
-
Storage:
-
Aliquot the stabilized stock solution into amber vials to protect from light.
-
Blanket the headspace of each vial with nitrogen or argon before sealing.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use (use within 24 hours).
-
Data Summary: Recommended Stabilization Conditions
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 7.0 | Minimizes deprotonation of the diol, reducing susceptibility to oxidation. |
| EDTA Concentration | 0.1 - 1.0 mM | Chelates trace metal ions that catalyze oxidation.[1][6][7][8] |
| Ascorbic Acid Concentration | 0.5 - 2.0 mM | Acts as a sacrificial antioxidant to prevent this compound oxidation.[10][11][12][13] |
| Storage Temperature | -80°C (long-term) or 4°C (short-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to oxygen, a key reactant in the degradation pathway. |
Visualizing the Chemistry
Degradation Pathway of this compound
Caption: Proposed oxidative degradation pathway of this compound in aqueous solution.
Stabilization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. | Semantic Scholar [semanticscholar.org]
- 5. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. primescholars.com [primescholars.com]
- 8. Undergraduate Research and Arts Expo | Northwestern University [expo.undergradresearch.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Effect of ascorbic acid on tyrosinase and its anti-browning activity in fresh-cut Fuji apple - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrazine-2,3-diol
Welcome to the technical support center for Pyrazine-2,3-diol crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. Drawing from established principles of crystallization and specific knowledge of heterocyclic compounds, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols.
Understanding this compound: The Tautomerism Factor
Before troubleshooting, it is crucial to understand a key chemical feature of this compound. This molecule exists in a tautomeric equilibrium with its keto form, 1,4-dihydropyrazine-2,3-dione.[1] This equilibrium between the diol and dione forms significantly influences its hydrogen bonding capabilities, solubility, and ultimately, its crystallization behavior. The predominance of one tautomer over the other can be influenced by the solvent environment, pH, and temperature, making the choice of crystallization conditions particularly critical. The ability to form strong hydrogen bonds as both a donor and acceptor is a defining characteristic that must be managed to achieve successful crystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing and the solution remains clear. What is the primary issue?
A1: A clear solution indicates that the concentration of this compound has not reached supersaturation, which is the essential driving force for nucleation and crystal growth.[2][3] This can be due to several factors:
-
High Solubility: The chosen solvent may be too effective, keeping the compound fully dissolved.
-
Insufficient Concentration: The amount of compound relative to the solvent volume is too low.
-
Presence of Solubilizing Impurities: Certain impurities can enhance the solubility of the primary compound, preventing it from crystallizing.
Q2: I obtained an oil or a sticky, amorphous solid instead of crystals. What went wrong?
A2: "Oiling out" or precipitating as an amorphous solid typically occurs when the level of supersaturation is too high, causing the molecules to crash out of solution too rapidly for an ordered crystal lattice to form.[4][5] This is often triggered by:
-
Rapid Cooling: Flash cooling a saturated solution can drastically increase supersaturation beyond the metastable zone.[6]
-
Fast Anti-Solvent Addition: Adding an anti-solvent too quickly creates localized areas of very high supersaturation.[4]
-
Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble can lead to this issue upon cooling or anti-solvent addition.[5]
Q3: What is the best general approach for crystallizing a heterocyclic compound like this compound?
A3: For heterocyclic compounds, slow crystallization methods are generally preferred to accommodate the complex intermolecular interactions (like hydrogen bonding and π-stacking) required for forming an ordered lattice.[7] The most effective techniques include:
-
Slow Cooling: Dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool gradually to room temperature, and then further in a refrigerator.[8][9]
-
Anti-Solvent Diffusion: Creating a gentle gradient of an anti-solvent into a solution of the compound. This can be achieved through vapor diffusion or slow liquid layering.[2][5][10]
Q4: How can I control the size and shape of my this compound crystals?
A4: Crystal morphology is a function of nucleation versus growth kinetics.[11][12]
-
To Obtain Larger Crystals: Aim for fewer nucleation events and slower growth. This is achieved by generating supersaturation slowly (slow cooling, slow anti-solvent addition) and maintaining the solution within the metastable zone for an extended period.[3]
-
To Avoid Needles: Needle-like crystals, which can be problematic for filtration and handling, often arise from strong, one-dimensional intermolecular interactions.[13] Changing the solvent can disrupt these interactions. A solvent that interacts more strongly with the compound may interrupt the self-association that leads to needle growth, promoting a more block-like habit.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common crystallization problems.
Problem 1: No Crystal Formation
If your solution remains clear after attempting crystallization, the system is undersaturated.
Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature.[2] Without this, there is no driving force for the molecules to assemble into a solid phase.
Solutions:
-
Slow Evaporation: Cover the vessel with a cap or film that has a few small holes pierced in it. Allow the solvent to evaporate slowly over several days at room temperature. This gradually increases the solute concentration.
-
Add an Anti-Solvent: If you know a solvent in which this compound is insoluble but which is miscible with your current solvent (e.g., adding hexane to an ethyl acetate solution), add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy).[4] Then, add a drop or two of the primary solvent to redissolve the precipitate and let the solution stand.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the glass vessel below the solution level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[14]
-
Seeding: If you have a previous batch of crystals, add one or two tiny seed crystals to the solution to act as templates for growth.[5]
-
Problem 2: Oiling Out or Amorphous Precipitation
This occurs when nucleation is too rapid and disordered.
Causality: The solution's concentration has been pushed too far into the labile (unstable) zone of supersaturation, where spontaneous, disordered precipitation is favored over ordered crystal growth.[4]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, slow down the cooling rate. Instead of placing a hot flask directly into an ice bath, allow it to cool to room temperature on the bench, then transfer it to a refrigerator (~4°C), and finally to a freezer if necessary. Insulating the flask can also help.
-
Slower Anti-Solvent Addition: Add the anti-solvent much more slowly, with vigorous stirring to prevent localized high concentrations.[4][15] Consider using a syringe pump for controlled, slow addition.
-
-
Re-dissolve and Re-attempt: Gently warm the oiled-out mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, re-attempt the crystallization using a slower method as described above.
-
Change Solvents: Choose a solvent system where the compound has slightly lower solubility. This will create a wider metastable zone, making it easier to control the crystallization process.[5]
Experimental Protocols & Data
Solubility Profile
A crucial first step in developing a crystallization protocol is to determine the solubility of this compound in a range of common laboratory solvents. The parent compound, pyrazine, is soluble in water and organic solvents like alcohols.[16][17][18][19] this compound, with its polar hydroxyl groups, is expected to be soluble in polar protic solvents.
| Solvent | Expected Solubility | Rationale / Comments |
| Water | Soluble | The diol functionality allows for strong hydrogen bonding with water. |
| Methanol / Ethanol | Soluble | Polar protic solvents that can act as both hydrogen bond donors and acceptors.[20] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent, often used as a "last resort" when other solvents fail.[11] |
| Acetone | Moderately Soluble | A polar aprotic solvent. Good for creating supersaturation upon cooling. |
| Ethyl Acetate | Sparingly Soluble | Medium polarity solvent. Could be a good candidate for slow evaporation or as the primary solvent in an anti-solvent pair. |
| Toluene / Hexane | Insoluble / Poorly Soluble | Nonpolar solvents. Ideal for use as anti-solvents.[21] |
Protocol 1: Cooling Crystallization from an Aqueous Solution
This method is suitable for compounds whose solubility increases significantly with temperature.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (or another suitable polar solvent like ethanol) incrementally while heating and stirring until the solid is fully dissolved.
-
Once dissolved, remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed.
-
If crystals do not form, transfer the flask to a refrigerator (4°C) for 24 hours.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Vapor Diffusion
This is a gentle method ideal for producing high-quality, single crystals from a small amount of material.
-
Dissolve the this compound sample in a minimal amount of a "good" solvent (e.g., DMSO or methanol) in a small, open vial.
-
Place this inner vial inside a larger beaker or jar that contains a layer of a "poor" or anti-solvent (e.g., hexane or diethyl ether). The anti-solvent should be more volatile than the good solvent.
-
Seal the outer container tightly.
-
Over time, the volatile anti-solvent will diffuse into the inner vial, slowly reducing the solubility of the compound and promoting gradual crystal growth.[5]
-
Leave the setup undisturbed in a location with a stable temperature for several days to weeks.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization issues with this compound.
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 3. Cooling Crystallization Technology | Cool Separations [coolseparations.nl]
- 4. mt.com [mt.com]
- 5. unifr.ch [unifr.ch]
- 6. Flash-cooling and annealing of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cooling crystallization process: Topics by Science.gov [science.gov]
- 9. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]
- 19. biosynce.com [biosynce.com]
- 20. benchchem.com [benchchem.com]
- 21. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Pyrazine-2,3-diol Derivatization
Welcome to the technical support center for the derivatization of Pyrazine-2,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial analytical step. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to enhance the success of your experiments.
Introduction: The "Why" of Derivatization
This compound, a polar heterocyclic compound, presents challenges for direct analysis via gas chromatography (GC) due to its low volatility and potential for thermal degradation. Derivatization is a chemical modification technique that converts the polar hydroxyl (-OH) groups into less polar, more volatile, and more thermally stable functional groups.[1][2][3] This process is essential for improving chromatographic peak shape, enhancing sensitivity, and achieving reliable quantification, typically by GC-Mass Spectrometry (GC-MS).[4][5] The most common and effective method for derivatizing diols like this compound is silylation, where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is silylation the preferred method for this compound?
Silylation is highly effective for derivatizing hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful trimethylsilyl (TMS) donors that react rapidly and often quantitatively with alcohols to form stable TMS ethers.[1] The resulting derivatives are significantly more volatile and less polar, making them ideal for GC-MS analysis.[1][2] Furthermore, the byproducts of BSTFA are volatile and typically do not interfere with chromatographic analysis.[1]
Q2: What is the role of a catalyst like TMCS in the reaction?
Trimethylchlorosilane (TMCS) is often added in small percentages (e.g., 1-10%) to BSTFA to act as a catalyst.[6] While BSTFA alone can derivatize many compounds, TMCS enhances the silylating power of the reagent, particularly for sterically hindered or less reactive hydroxyl groups.[7] It accelerates the reaction to ensure it proceeds to completion, which is critical for accurate quantification.[7]
Q3: How do I choose the right solvent for my derivatization reaction?
The ideal solvent should be aprotic (i.e., it should not contain active hydrogens that can react with the silylating agent) and capable of dissolving both the this compound and the derivatization reagent. Acetonitrile and pyridine are common choices. Pyridine can also act as a catalyst and acid scavenger, driving the reaction forward. In some cases, BSTFA itself can be used as the solvent if the sample is sufficiently soluble. It is critical to use anhydrous (dry) solvents, as any moisture will consume the reagent and inhibit the reaction.[8][9]
Q4: My TMS derivatives seem to be degrading before analysis. How can I prevent this?
TMS derivatives are susceptible to hydrolysis and must be protected from moisture at all stages.[7] Ensure all glassware is thoroughly dried, use anhydrous solvents, and cap vials tightly immediately after adding the reagent. It is best practice to analyze the derivatized samples as soon as possible after the reaction is complete. If storage is necessary, keep samples under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
"My chromatogram shows a very small peak for the derivatized product, or none at all. What's going wrong?"
This is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause A: Presence of Moisture
-
Explanation: Silylating reagents like BSTFA are extremely sensitive to moisture. Water molecules contain active hydrogens and will react preferentially with the reagent, consuming it before it can derivatize your analyte.[8][9]
-
Solution:
-
Ensure all glassware is oven-dried (e.g., at 120°C for at least 2 hours) and cooled in a desiccator before use.
-
Use high-purity, anhydrous solvents. Purchase sealed solvents and use a dry syringe to transfer them.
-
If your sample is in an aqueous solution, it must be completely dried before adding reagents. Lyophilization (freeze-drying) or evaporation under a stream of dry nitrogen are effective methods.[9]
-
-
-
Cause B: Incomplete Reaction
-
Explanation: The derivatization reaction may not have reached completion due to suboptimal conditions. Time, temperature, and reagent concentration are critical variables.[10] The two hydroxyl groups on this compound may require sufficient energy and time to react fully.
-
Solution:
-
Increase Temperature: Gently heat the reaction mixture. A typical starting point for BSTFA is 60-70°C.[6][7] Heating ensures the reaction goes to completion in a reasonable timeframe.
-
Extend Reaction Time: Many reactions are complete within 30-60 minutes at temperature.[6][9] To check for completion, you can perform a time-course study by analyzing aliquots at different intervals (e.g., 15, 30, 45, 60 minutes) until the product peak area no longer increases.[1]
-
Increase Reagent Concentration: A significant molar excess of the derivatizing agent is recommended to drive the reaction equilibrium towards the product. A 10x molar excess or greater is a common starting point.[6]
-
-
-
Cause C: Poor Reagent Quality
-
Explanation: Silylating reagents degrade over time, especially if they have been exposed to atmospheric moisture. Using old or improperly stored reagents will lead to failed reactions.
-
Solution:
-
Use a fresh vial of BSTFA (+/- TMCS).
-
Always store reagents according to the manufacturer's instructions, typically in a desiccator or under an inert atmosphere.
-
Run a reagent blank (all components except the sample) to check for contamination or degradation peaks.
-
-
Problem 2: Multiple or Unexpected Peaks in the Chromatogram
"I'm seeing multiple peaks that I can't identify, or my target peak is broad and tailing."
Extraneous peaks can arise from side reactions, reagent artifacts, or issues within the GC system itself.
-
Cause A: Incomplete Derivatization
-
Explanation: If only one of the two hydroxyl groups on this compound is derivatized, you will see a peak for the mono-TMS derivative in addition to your desired di-TMS product. The remaining free hydroxyl group on the mono-TMS product can also cause peak tailing due to interaction with active sites in the GC column.[9]
-
Solution: Re-optimize the reaction conditions as described in Problem 1, Cause B (increase temperature, time, or reagent concentration) to ensure complete, dual derivatization.
-
-
Cause B: Reagent Artifacts
-
Explanation: The derivatization reagent and its byproducts are volatile and will appear on the chromatogram, usually as large, early-eluting peaks.[1] While expected, they can sometimes interfere with the peaks of interest.
-
Solution:
-
Always inject a reagent blank to identify which peaks are from the reagent itself.
-
Avoid using an excessive excess of the reagent. While a surplus is necessary, a massive excess can saturate the detector.
-
If interference is severe, a sample cleanup step after derivatization (e.g., evaporation and redissolving in a clean solvent like hexane) may be required, but care must be taken to avoid introducing moisture.
-
-
-
Cause C: GC System Issues
-
Explanation: Peak tailing or loss of sensitivity can indicate problems with the GC system. Active sites in the injector liner or on the column can interact with polar molecules.[11] Injecting silylating reagents can also lead to the buildup of silica deposits in the detector over time.[12]
-
Solution:
-
Use a deactivated glass injector liner and change it regularly.
-
Trim the first few centimeters from the front of the analytical column, as this is where non-volatile residues accumulate.[12]
-
Ensure you are using a column appropriate for TMS derivatives (e.g., a non-polar phase like a 5% phenyl-methylpolysiloxane). Avoid columns with active hydrogen groups, like polyethylene glycol (PEG) phases.[12]
-
-
Optimized Protocol and Data
This section provides a robust, step-by-step protocol for the silylation of this compound and a table summarizing key reaction parameters.
Experimental Protocol: TMS Derivatization with BSTFA + 1% TMCS
-
Preparation: Place 1-5 mg of this compound sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Vortex for 15 seconds to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess for a sample in the mg range.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes .
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous aprotic solvent (e.g., hexane) prior to injection.
Table 1: Summary of Optimized Derivatization Parameters
| Parameter | Recommended Range | Optimal Value | Rationale |
| Reagent | BSTFA, MSTFA, BSTFA + TMCS | BSTFA + 1% TMCS | TMCS catalyst ensures complete derivatization of both hydroxyl groups.[6][7] |
| Reagent:Analyte Molar Ratio | >10:1 | ~50:1 (for mg scale) | A large excess drives the reaction to completion.[6] |
| Solvent | Pyridine, Acetonitrile (Anhydrous) | Pyridine | Acts as both a solvent and a catalyst/acid scavenger. |
| Temperature | 60 - 80°C | 70°C | Provides sufficient energy for the reaction without degrading the reagent or analyte.[9] |
| Time | 30 - 60 minutes | 45 minutes | Ensures the reaction proceeds to completion for both hydroxyl sites.[8] |
Visualizations: Workflow and Reaction Mechanism
Visual aids help clarify the experimental process and the underlying chemistry.
General Derivatization Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blogs | Restek [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. academic.oup.com [academic.oup.com]
Avoiding side reactions in the synthesis of Pyrazine-2,3-diol
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of Pyrazine-2,3-diol. This resource is designed to provide you with in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to empower you with the scientific understanding to not only identify and solve common issues but also to proactively prevent them, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, which typically proceeds through a two-step process: the condensation of diaminomaleonitrile (DAMN) with glyoxal to form 2,3-dicyanopyrazine, followed by the hydrolysis of the dinitrile to the desired this compound.
Issue 1: Low Yield or No Product in the Condensation of DAMN and Glyoxal
Question: I am attempting to synthesize 2,3-dicyanopyrazine from diaminomaleonitrile and glyoxal, but I'm observing a very low yield, and sometimes no desired product at all. What could be the underlying causes?
Answer:
This is a common challenge in pyrazine synthesis, and the root cause often lies in the reaction conditions and the purity of your starting materials. Classical methods for pyrazine synthesis can be associated with harsh conditions and consequently, lower yields.[1] Let's break down the potential culprits:
-
Purity of Starting Materials: Diaminomaleonitrile (DAMN) can be susceptible to degradation. Ensure it is pure and has been stored correctly. Glyoxal is typically supplied as an aqueous solution and can undergo polymerization or side reactions upon storage. Using fresh, high-quality glyoxal is paramount.
-
Reaction Temperature: The condensation reaction is sensitive to temperature. While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of DAMN and the formation of polymeric, tar-like byproducts, which will present as a dark, intractable reaction mixture.[1]
-
pH of the Reaction Medium: The condensation is often acid-catalyzed. However, the wrong pH can either stall the reaction or promote side reactions. It is crucial to maintain a mildly acidic environment.
-
Solvent Choice: While the reaction can be performed in various solvents, the choice of solvent can influence the reaction rate and the solubility of intermediates and byproducts. A solvent that allows for easy removal of water formed during the condensation is often beneficial.
Recommendations for Optimization:
-
Starting Material Quality Check: Before starting the synthesis, it is advisable to check the purity of your DAMN and glyoxal.
-
Temperature Control: Maintain a moderate reaction temperature, typically in the range of 60-80 °C. Monitor the reaction closely for any signs of decomposition (e.g., rapid darkening of the solution).
-
pH Adjustment: If using an acid catalyst, start with a catalytic amount and monitor the reaction progress. The optimal pH will need to be determined empirically for your specific setup.
-
Solvent System: Consider using a solvent system from which water can be removed azeotropically, or run the reaction in a protic solvent like ethanol which can facilitate the reaction.
Issue 2: Formation of a Mixture of Products During Hydrolysis of 2,3-Dicyanopyrazine
Question: During the hydrolysis of 2,3-dicyanopyrazine to this compound, I am obtaining a mixture of products that are difficult to separate. What are these byproducts and how can I avoid them?
Answer:
The hydrolysis of a dinitrile is a stepwise process, and incomplete reaction is a primary source of impurities. The nitrile groups are first hydrolyzed to amide groups, which are then further hydrolyzed to carboxylic acids. In the case of 2,3-dicyanopyrazine, this can lead to several stable intermediates and byproducts.
Common Byproducts of Incomplete Hydrolysis:
-
Pyrazine-2-carboxamide-3-carbonitrile: Formed when only one of the nitrile groups is hydrolyzed to an amide.
-
Pyrazine-2,3-dicarboxamide: Results from the hydrolysis of both nitrile groups to amides, but without further hydrolysis to the carboxylic acids.
-
Pyrazine-2-carboxamide-3-carboxylic acid: A particularly common and stable byproduct where one nitrile has been fully hydrolyzed to a carboxylic acid, while the other remains as an amide.[2]
Causality and Mitigation Strategies:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the second nitrile and the amide groups often requires more forcing conditions than the first hydrolysis. If the reaction is stopped prematurely, you will likely isolate a mixture of partially hydrolyzed products.
-
Choice of Hydrolysis Conditions (Acidic vs. Basic):
-
Basic Hydrolysis: Using a strong aqueous base like sodium hydroxide or potassium hydroxide is a common method.[2] However, if the concentration of the base is not sufficient or the reaction is not heated for long enough, the reaction can stall at the amide stage. To favor the formation of the diol, a sufficient excess of a strong base and prolonged heating are typically required.
-
Acidic Hydrolysis: Strong acids like sulfuric or hydrochloric acid can also be used. Acid-catalyzed hydrolysis can sometimes be slower and may also lead to a mixture of products if not driven to completion.
-
Optimized Hydrolysis Protocol:
To drive the reaction to completion and obtain this compound, a robust hydrolysis procedure is necessary. Here is a recommended starting point:
-
Dissolve 2,3-dicyanopyrazine in a suitable aqueous base (e.g., 2-4 M NaOH).
-
Heat the mixture to reflux for several hours. The exact time will depend on the scale of your reaction and should be monitored (e.g., by TLC or LC-MS if possible).
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The this compound should precipitate out of the solution.
-
Isolate the product by filtration, wash with cold water, and dry.
Issue 3: Difficulty in Purifying the Final this compound Product
Question: My final this compound product is colored and appears to be impure. What are the best methods for purification?
Answer:
Purification of the final product is crucial to remove any unreacted starting materials, byproducts from the hydrolysis step, and any polymeric materials formed.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. For pyrazine derivatives, a mixed solvent system is often effective.[3]
-
Recommended Solvent Systems to Screen:
-
Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., water or ethanol). If a second "poor" solvent (e.g., hexane) is used, add it dropwise to the hot solution until turbidity is observed, then add a few drops of the good solvent to redissolve the solid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The optimal eluent system will need to be determined by thin-layer chromatography (TLC) analysis.
-
-
Decolorization: If the product is colored due to polymeric impurities, you can try treating a solution of the crude product with activated charcoal before the final purification step (e.g., before filtration in recrystallization).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white solid. Any significant coloration (yellow, brown, or black) is an indication of impurities, likely polymeric byproducts.
Q2: this compound seems to have poor solubility in many common organic solvents. Why is that?
A2: this compound exists in tautomeric equilibrium with its keto form, 1,4-dihydropyrazine-2,3-dione. This structure allows for strong intermolecular hydrogen bonding, which leads to a higher melting point and lower solubility in non-polar organic solvents compared to other pyrazine derivatives.
Q3: Can I use other di-carbonyl compounds instead of glyoxal in the initial condensation step?
A3: Yes, other 1,2-dicarbonyl compounds can be used, which will result in substituted this compound derivatives. For example, using diacetyl (2,3-butanedione) would lead to 5,6-dimethylthis compound.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Diaminomaleonitrile and its precursors can be toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrolysis step involves the use of strong acids and bases, which are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dicyanopyrazine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the quality of your reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (1.0 - 1.1 eq) dropwise at room temperature.
-
Catalyst Addition (Optional): Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).
-
Heating: Heat the reaction mixture to a gentle reflux (around 70-80 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold solvent, and dry it under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Hydrolysis of 2,3-Dicyanopyrazine to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dicyanopyrazine (1.0 eq) in an aqueous solution of sodium hydroxide (2-4 M, a significant excess).
-
Heating: Heat the mixture to reflux and maintain it for 4-8 hours. The reaction should be monitored for the disappearance of the starting material and any intermediates.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of ~2-3. A precipitate of this compound should form.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any inorganic salts. The product can then be purified by recrystallization from water or an ethanol/water mixture.
Data Summary
| Parameter | Condensation Reaction | Hydrolysis Reaction |
| Key Reagents | Diaminomaleonitrile, Glyoxal | 2,3-Dicyanopyrazine, NaOH (aq) |
| Typical Temperature | 60-80 °C | Reflux (~100 °C) |
| Common Side Products | Polymeric tars, Schiff bases | Pyrazine-2-carboxamide-3-carbonitrile, Pyrazine-2,3-dicarboxamide, Pyrazine-2-carboxamide-3-carboxylic acid |
| Mitigation Strategy | Use pure starting materials, control temperature | Use excess strong base, ensure sufficient reaction time |
| Purification | Recrystallization (Ethanol) | Recrystallization (Water, Ethanol/Water) |
Visualizing the Reaction Pathways
To better understand the synthesis and the potential for side reactions, the following diagrams illustrate the key transformations.
Caption: Main synthetic route and potential side reactions.
Caption: Stepwise hydrolysis of 2,3-dicyanopyrazine.
References
Improving the regioselectivity of reactions with Pyrazine-2,3-diol
Welcome to the technical support center for Pyrazine-2,3-diol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and validated protocols to help you overcome common challenges, particularly in achieving high regioselectivity.
Fundamental Principles: Understanding the Reactivity of this compound
Before troubleshooting specific issues, it is crucial to understand the inherent chemical nature of this compound. Its reactivity is dominated by its ability to exist in multiple tautomeric forms. This ambident nucleophilic character is the primary reason for regioselectivity challenges in substitution reactions like alkylation and acylation.
This compound is not a static molecule but exists as an equilibrium of three main tautomers: the diol form, the hydroxy-pyrazinone form, and the pyrazine-dione form.[1][2] The predominant form can be influenced by the solvent, pH, and temperature.
Caption: Tautomeric forms of this compound.
When deprotonated with a base, the resulting anion has electron density on both nitrogen and oxygen atoms, making it a classic ambident nucleophile. The site of attack by an electrophile (N vs. O) is therefore highly dependent on the reaction conditions.
Troubleshooting Guide: Alkylation Reactions
Alkylation is the most common reaction where regioselectivity becomes a major hurdle. The following Q&A guide addresses frequent issues.
Q1: I am getting a mixture of N-alkylated and O-alkylated products. How can I selectively synthesize the O-alkylated product (2-alkoxy-3-hydroxypyrazine)?
Answer: This is a classic regioselectivity problem stemming from the ambident nature of the pyrazinediolate anion. To favor O-alkylation, you need to create conditions where the oxygen atom is the more reactive nucleophile. This is governed by the Hard and Soft Acids and Bases (HSAB) principle and solvent effects.
Causality:
-
HSAB Theory: The oxygen anion is a "harder" nucleophile than the nitrogen atom. Therefore, using a "hard" electrophile will favor O-alkylation. Alkylating agents with less polarizable leaving groups, such as dimethyl sulfate or diethyl sulfate, are considered harder than alkyl iodides.
-
Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred. These solvents solvate the cation but leave the anion relatively "bare" and reactive.
-
Base/Counter-ion: A weaker base like potassium carbonate (K₂CO₃) is often sufficient and can favor O-alkylation in similar heterocyclic systems.[3] The potassium counter-ion has a high affinity for oxygen (oxophilic), which can help direct the reaction to the oxygen atom.
Troubleshooting Protocol:
-
Switch your alkylating agent: If you are using an alkyl iodide (soft), switch to an alkyl bromide or, preferably, a dialkyl sulfate (hard).
-
Change your solvent: If you are in a less polar solvent like THF, switch to a polar aprotic solvent like MeCN or DMF.
-
Use a weaker base: Instead of strong bases like NaH or NaHMDS, try using K₂CO₃ or Cs₂CO₃.
-
Control Temperature: Run the reaction at room temperature or with gentle heating (40-60 °C).
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | MeCN, DMF | Polar aprotic, solvates cation |
| Base | K₂CO₃, Cs₂CO₃ | Weaker base, oxophilic counter-ion |
| Electrophile | R-Br, R₂SO₄ | "Hard" electrophiles |
| Temperature | 25 °C to 60 °C | Standard conditions |
Q2: My goal is the N,N'-dialkylated product (1,4-dialkyl-1,4-dihydropyrazine-2,3-dione), but my yield is low and I get O-alkylation side products. How can I improve N-selectivity?
Answer: To achieve selective N-alkylation, you must enhance the nucleophilicity of the nitrogen atoms relative to the oxygen atoms. This can be achieved by carefully selecting the solvent and base to control the nature of the ion pair formed upon deprotonation.
Causality:
-
Solvent-Controlled Ion Pairs: In less polar solvents like tetrahydrofuran (THF), strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) form a tight or close ion pair (CIP) where the sodium cation is strongly associated with the oxygen atoms. This association sterically hinders the oxygen atoms, making the "softer" nitrogen atoms more accessible for attack by a soft electrophile like methyl iodide.[4][5]
-
Strong, Non-nucleophilic Base: A strong base is required to generate the dianion for dialkylation. NaH or NaHMDS are ideal as they fully deprotonate the substrate without competing in the alkylation.[6]
-
Soft Electrophiles: Soft electrophiles like alkyl iodides are preferred as they react more readily with the soft nitrogen center.[6]
Troubleshooting Protocol:
-
Solvent is Key: Switch to a non-polar aprotic solvent like THF. Avoid DMSO or DMF, as they promote solvent-separated ion pairs (SIPs), which can revert selectivity back towards O-alkylation.[4]
-
Use a Strong Base: Employ at least 2.2 equivalents of a strong base like NaH or NaHMDS to ensure complete dianion formation.
-
Cool the Reaction: Perform the deprotonation at a low temperature (e.g., -78 °C or 0 °C) before adding the electrophile. This can improve selectivity by minimizing side reactions.
-
Choose a Soft Electrophile: Use an alkyl iodide (e.g., CH₃I) for the highest reactivity at the nitrogen centers.
Caption: Workflow for achieving selective N,N'-dialkylation.
Frequently Asked Questions (FAQs)
Q: Can I use protecting groups to control regioselectivity?
A: Yes, a protecting group strategy can be effective, although it adds steps to your synthesis. You could selectively protect the oxygen atoms, perform the N-alkylation, and then deprotect. A common strategy for hydroxyl groups is to protect them as silyl ethers (e.g., using TBDMSCl). The stability of the silyl ether to the N-alkylation conditions would need to be carefully evaluated.
Q: How does temperature affect the N- vs. O-alkylation ratio?
A: Lowering the reaction temperature generally increases selectivity. At lower temperatures, reactions tend to be under kinetic control, favoring the pathway with the lowest activation energy. For N-alkylation in THF with a strong base, performing the reaction at 0°C or even lower temperatures can prevent side reactions and potential equilibration between intermediates, leading to a cleaner product profile.[6]
Q: I am attempting a mono-N-alkylation. How can I avoid the formation of the N,N'-dialkylated product?
A: To favor mono-N-alkylation, you must carefully control the stoichiometry.
-
Limiting Base: Use only one equivalent of a strong base (e.g., NaH or NaHMDS).
-
Limiting Electrophile: Use 1.0 to 1.1 equivalents of your alkylating agent.
-
Low Temperature: Add the alkylating agent at a low temperature (e.g., -78 °C) and let the reaction warm slowly. This minimizes the chance of a second alkylation event.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to quench it once the starting material is consumed and before significant dialkylation occurs.
Validated Experimental Protocols
The following protocols are provided as a starting point. Researchers should optimize conditions for their specific substrates and scales.
Protocol 1: Selective O-Alkylation (Synthesis of 2-methoxy-3-hydroxypyrazine)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 0.1 M concentration).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Electrophile Addition: Add dimethyl sulfate (Me₂SO₄, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired product.
Protocol 2: Selective N,N'-Dialkylation (Synthesis of 1,4-dimethyl-1,4-dihydropyrazine-2,3-dione)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq). Wash the NaH with anhydrous hexanes and carefully decant the hexanes. Add anhydrous THF to the flask.
-
Substrate Addition: Cool the THF suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. The formation of the sodium salt may result in a thick slurry.
-
Electrophile Addition: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. connectsci.au [connectsci.au]
- 2. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Degradation pathways of Pyrazine-2,3-diol under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of Pyrazine-2,3-diol. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound, also known by its tautomeric form 1,4-dihydropyrazine-2,3-dione, is a relatively stable heterocyclic compound.[1] However, its stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The pyrazine ring itself is aromatic and generally stable, but the diol functional groups can be susceptible to chemical transformations.[2]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on the chemistry of related pyrazine and diol compounds, the primary degradation routes are expected to be oxidation and hydrolysis.[3] Pyrazines can undergo oxidation through hydroxylation and ring cleavage, often facilitated by reactive oxygen species.[3][4] The diol groups may also be susceptible to oxidation.
Q3: Are there any known metabolites or degradation products of this compound?
A3: Specific, experimentally confirmed degradation products of this compound are not widely reported. However, based on general pyrazine degradation, initial metabolites from oxidative pathways could include further hydroxylated pyrazines.[3][4] Ring cleavage would lead to smaller, non-cyclic organic molecules. In biological systems, pyrazines are often hydroxylated and then conjugated for excretion.[4]
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution can significantly impact the stability of this compound. The compound exists in a tautomeric equilibrium between the diol and dione forms, and the position of this equilibrium can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate hydrolytic degradation of the pyrazine ring.
Q5: Is this compound sensitive to light?
A5: Many aromatic heterocyclic compounds exhibit photosensitivity. While specific photostability data for this compound is limited, it is prudent to assume it may be susceptible to photodegradation.[5] Experiments should be conducted with appropriate light protection, or photostability studies should be performed to assess this variable.
Section 2: Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Rapid and Unexplained Loss of Parent Compound
Question: I'm observing a much faster degradation of this compound in my aqueous solution than anticipated, even under mild conditions. What could be the cause?
Answer:
-
Root Cause Analysis: Unexpectedly rapid degradation often points to unaccounted-for reactive species or catalytic processes.
-
Dissolved Oxygen and Metal Ions: The presence of dissolved molecular oxygen in combination with trace metal ion contaminants (e.g., copper, iron) in your buffer or solvent can catalyze oxidative degradation of pyrazine rings.[3]
-
Peroxide Contamination: Solvents, particularly ethers and other susceptible organic solvents, can form peroxides over time. These peroxides are potent oxidizing agents that can readily degrade your compound.
-
Photodegradation: If your experimental setup is not adequately shielded from light, photodegradation could be a significant contributor to the loss of your compound.[5]
-
-
Troubleshooting Steps:
-
Deoxygenate Your Solutions: Before adding this compound, sparge your aqueous buffers with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents and Reagents: Utilize HPLC-grade or equivalent high-purity solvents and freshly prepared buffers. Consider treating your buffers with a chelating agent like EDTA to sequester any catalytic metal ions.
-
Check for Peroxides: Test your organic solvents for the presence of peroxides using commercially available test strips. If peroxides are present, either use a fresh bottle of solvent or purify the existing solvent to remove them.
-
Protect from Light: Conduct your experiments in amber glassware or wrap your reaction vessels in aluminum foil to shield them from light.
-
Issue 2: Inconsistent and Irreproducible Degradation Kinetics
Question: My degradation rate constants for this compound vary significantly between seemingly identical experimental runs. What could be causing this irreproducibility?
Answer:
-
Root Cause Analysis: Irreproducibility in kinetic studies often stems from subtle variations in experimental conditions that have a magnified effect on the reaction rate.
-
Temperature Fluctuations: Small changes in temperature can have a significant impact on reaction kinetics. Ensure your reaction vessel is in a properly calibrated and stable temperature-controlled environment (e.g., water bath, heating block).
-
Inconsistent pH: If you are not using a buffer or if the buffer capacity is insufficient, the pH of your solution may drift during the experiment, especially if acidic or basic degradation products are formed. This pH change will alter the degradation rate.
-
Variability in Headspace Atmosphere: If your reaction is sensitive to oxygen, variations in the volume and composition of the headspace gas in your reaction vessel can lead to inconsistent results.
-
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a high-precision thermostat-controlled water bath or incubator. Monitor and record the temperature throughout the experiment.
-
Robust pH Control: Employ a buffer with a pKa close to your desired experimental pH and ensure its concentration is sufficient to maintain a stable pH throughout the reaction. Periodically check the pH of a parallel, non-analyte-containing control solution.
-
Standardize Reaction Setup: Use reaction vessels of the same size and fill them to a consistent volume to ensure a constant headspace-to-liquid volume ratio. If the reaction is oxygen-sensitive, consider sealing the vessels and/or purging the headspace with an inert gas.
-
Issue 3: Appearance of Multiple, Unidentified Peaks in Chromatograms
Question: My HPLC/LC-MS analysis of degraded this compound samples shows a complex mixture of peaks that I cannot identify. How can I approach the identification of these degradation products?
Answer:
-
Root Cause Analysis: The formation of numerous degradation products suggests that multiple degradation pathways may be occurring simultaneously, or that secondary degradation of initial products is taking place.
-
Forced Degradation Studies: A systematic approach using forced degradation (stress testing) can help to selectively generate degradation products under specific conditions (e.g., acidic, basic, oxidative, photolytic). This can simplify the resulting chromatograms and aid in proposing structures for the major degradants.
-
-
Troubleshooting and Identification Strategy:
-
Perform Systematic Forced Degradation:
-
Acidic/Basic Hydrolysis: Treat solutions of this compound with dilute HCl and NaOH at controlled temperatures.
-
Oxidative Degradation: Expose the compound to a reagent such as hydrogen peroxide, with or without a catalyst like Fe(II) (Fenton conditions), to promote oxidation.[6][7]
-
Photodegradation: Irradiate a solution of the compound with a controlled light source (e.g., a UV lamp in a photostability chamber).
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): Analyze the samples from your forced degradation studies using LC-HRMS (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the degradation products, allowing you to determine their elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of the major degradation products in the mass spectrometer. The resulting fragmentation patterns will provide valuable structural information to help elucidate the structures of the degradants.
-
Literature and Database Search: Search chemical databases (e.g., PubChem, ChemSpider) and the scientific literature for the elemental compositions and potential structures of your proposed degradation products. Look for known degradation pathways of similar pyrazine-containing compounds.[1][8][9]
-
Section 3: Degradation Pathways Overview
The degradation of this compound is anticipated to proceed primarily through oxidative and hydrolytic pathways.
Proposed Oxidative Degradation Pathway
Oxidative degradation is likely initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), on the electron-rich pyrazine ring. This can lead to hydroxylation of the ring and eventual ring-opening.
Caption: Proposed oxidative degradation of this compound.
Proposed Hydrolytic Degradation Pathway
Under acidic or basic conditions, the amide-like bonds within the pyrazine-2,3-dione tautomer can be susceptible to hydrolysis. This would lead to the opening of the heterocyclic ring.
Caption: Proposed hydrolytic degradation of this compound.
Section 4: Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Each Condition:
-
Acid Hydrolysis: In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl.
-
Base Hydrolysis: In a separate flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH.
-
Oxidative Degradation: In a third flask, add an aliquot of the stock solution and dilute with a solution containing 3% H₂O₂.
-
Control Sample: Prepare a control sample by diluting an aliquot of the stock solution with the same solvent used for the stock solution.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Protect samples from light if photostability is not the focus.
-
Neutralization (for acid and base samples): After incubation, cool the acid and base hydrolysis samples to room temperature and neutralize them by adding an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Analyze all samples (including the control) by a stability-indicating HPLC or LC-MS method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 250-280 nm).
Method Validation: This method will require validation to ensure it is "stability-indicating," meaning it can effectively separate the parent compound from all significant degradation products. This is typically confirmed by analyzing the samples from the forced degradation studies.
Section 5: Data Summary
The following table provides a hypothetical summary of expected outcomes from forced degradation studies. Actual results will need to be determined experimentally.
| Stress Condition | Expected Degradation Level | Potential Major Degradation Products |
| 0.1 M HCl, 60 °C | Moderate to High | Ring-opened hydrolysis products |
| 0.1 M NaOH, 60 °C | Moderate to High | Ring-opened hydrolysis products |
| 3% H₂O₂, 60 °C | High | Hydroxylated pyrazines, ring-opened products |
| Light Exposure | Variable | Diverse photoproducts |
References
- 1. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. This compound CAS#: 931-18-0 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Scaling Up the Synthesis of Pyrazine-2,3-diol for Preclinical Studies
Introduction
Welcome to the technical support center for the synthesis of Pyrazine-2,3-diol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this vital heterocyclic compound for preclinical evaluation. This compound, also known as 2,3-dihydroxypyrazine, is a key intermediate in the synthesis of various pharmacologically active molecules.
Scaling up its synthesis from the lab bench to preclinical quantities presents unique challenges, including maintaining yield, controlling impurities, and ensuring batch-to-batch consistency. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these challenges effectively.
Overview of Key Synthesis Routes
Two primary routes are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, required scale, and safety considerations.
| Synthesis Route | Starting Materials | Key Transformation | Typical Yield | Pros | Cons |
| Route A: Hydrolysis | 2,3-Dichloropyrazine, Base (e.g., NaOH, KOH) | Nucleophilic aromatic substitution (hydrolysis) | 70-85% | Fewer steps, commercially available starting material.[1] | Can be difficult to drive to completion; potential for mono-hydrolyzed impurities. |
| Route B: Cyclocondensation | Diaminomaleonitrile (DAMN), a Glyoxal source | Condensation and subsequent hydrolysis/tautomerization | 60-75% | Utilizes inexpensive and readily available building blocks.[2][3] | Multi-step process; DAMN can be hazardous and requires careful handling.[2] |
For the purpose of scaling up, Route A (Hydrolysis of 2,3-Dichloropyrazine) is often preferred due to its more direct nature. The remainder of this guide will focus on troubleshooting and optimizing this specific pathway.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up synthesis of this compound via the hydrolysis of 2,3-Dichloropyrazine.
Q1: My reaction yield is consistently lower than expected (<70%). What are the most likely causes and how can I fix them?
Answer: Low yields are a frequent issue when scaling up this reaction.[4][5] The primary culprits are typically incomplete reaction, side reactions, or product loss during workup and purification.
Possible Causes & Solutions:
-
Incomplete Hydrolysis:
-
Causality: The hydrolysis of the second chloride is slower than the first. On a larger scale, mass and heat transfer limitations can prevent the reaction from reaching completion, leaving 2-chloro-3-hydroxypyrazine as a major byproduct.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or HPLC. If starting material or the mono-hydrolyzed intermediate is still present, consider extending the reaction time or cautiously increasing the temperature (e.g., from 90°C to 100°C). Be aware that excessive heat can promote degradation.[4]
-
Optimize Base Stoichiometry: Ensure at least 2.2 equivalents of a strong base (like NaOH) are used to drive the equilibrium towards the diol product and neutralize the HCl generated.
-
Improve Agitation: In larger reactors, inefficient stirring can create localized "cold spots" or areas of low reagent concentration. Ensure the reactor's overhead stirrer is set to a speed that guarantees a homogenous mixture.
-
-
-
Product Degradation:
-
Causality: Pyrazine rings can be susceptible to degradation under harsh alkaline conditions and high temperatures, leading to ring-opening and the formation of dark, tarry byproducts.[5]
-
Troubleshooting Steps:
-
Precise Temperature Control: Avoid overheating. Use a well-calibrated temperature probe and a reliable heating mantle or oil bath. For scales larger than 5L, a jacketed reactor is recommended for superior temperature regulation.
-
Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to byproduct formation and discoloration.
-
-
-
Product Loss During Workup:
-
Causality: this compound has moderate water solubility, especially in acidic or basic solutions. Significant product can be lost in the aqueous phase during extraction and neutralization.
-
Troubleshooting Steps:
-
Careful pH Adjustment: When neutralizing the reaction mixture with acid (e.g., HCl) to precipitate the product, adjust the pH slowly and monitor it closely. The isoelectric point for this compound is where its solubility is lowest. Aim for a final pH of approximately 3-4 for maximal precipitation.
-
Cooling Prior to Filtration: Ensure the neutralized slurry is thoroughly chilled (0-5°C) for several hours before filtration to minimize the amount of product remaining in the solution.
-
Wash with Cold Solvent: Wash the filtered product cake with a minimal amount of ice-cold water or an appropriate organic solvent to remove residual salts without dissolving a significant amount of the product.
-
-
Q2: My final product is discolored (yellow to dark brown) instead of off-white. How can I improve its purity and appearance?
Answer: Discoloration is almost always due to residual impurities, which may include baseline starting material, reaction intermediates, or small amounts of polymeric byproducts.
Possible Causes & Solutions:
-
Formation of Chromophores:
-
Causality: Minor side reactions or oxidation can create highly colored impurities that are difficult to remove.[5]
-
Troubleshooting Steps:
-
Activated Carbon Treatment (Decolorization): After the initial precipitation and filtration, the crude product can be redissolved in a suitable solvent (e.g., hot water or ethanol/water mixture) and treated with a small amount of activated carbon (typically 1-2% w/w). The mixture is heated briefly, then filtered hot through a pad of celite to remove the carbon and adsorbed impurities. The product is then recrystallized from the filtrate.
-
Control Reaction Atmosphere: As mentioned, using an inert atmosphere can mitigate the formation of oxidative color bodies.
-
-
-
Ineffective Purification:
-
Causality: A single precipitation may not be sufficient to achieve the high purity required for preclinical studies.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for purification.
-
Solvent Screening: Identify a suitable solvent system. Good options include water, ethanol/water, or acetic acid. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, perform the activated carbon treatment described above. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
-
Q3: The hydrolysis reaction seems to stall, with TLC/HPLC analysis showing no change for several hours. What should I do?
Answer: A stalled reaction typically points to an issue with reaction conditions or reagent quality.
Possible Causes & Solutions:
-
Suboptimal pH or Temperature:
-
Causality: The reaction rate is highly dependent on both temperature and pH (hydroxide concentration).[4] If the temperature is too low or the base has been consumed by an unforeseen side reaction, the reaction will slow or stop.
-
Troubleshooting Steps:
-
Verify Temperature: Double-check the internal reaction temperature with a calibrated thermometer.
-
Check pH: Carefully take a sample of the reaction mixture, dilute it, and check the pH. It should be strongly alkaline (>12). If not, it may indicate that the base has been neutralized or was undercharged. A careful, portion-wise addition of more base may be required.
-
-
-
Purity of Starting Material:
-
Causality: Impurities in the 2,3-Dichloropyrazine starting material can interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of the starting material by GC-MS or NMR before starting the reaction. If it is below specification (>98%), consider purifying it by distillation or recrystallization.
-
-
Detailed Experimental Protocol (Route A)
This protocol is a generalized procedure for a 100g scale synthesis. Researchers should optimize parameters for their specific equipment and scale.
Materials:
-
2,3-Dichloropyrazine (100 g, 0.671 mol)
-
Sodium Hydroxide (NaOH) (60 g, 1.5 mol, ~2.2 eq)
-
Deionized Water (1 L)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Activated Carbon
-
Celite
Procedure:
-
Reaction Setup:
-
To a 2L jacketed reactor equipped with an overhead stirrer, condenser, and temperature probe, add deionized water (1 L) and sodium hydroxide (60 g).
-
Stir the mixture until all the NaOH has dissolved. The process is exothermic; allow the solution to cool to room temperature.
-
-
Hydrolysis Reaction:
-
Add the 2,3-Dichloropyrazine (100 g) to the sodium hydroxide solution.
-
Heat the reaction mixture to 95-100°C with vigorous stirring.
-
Maintain the temperature and monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
-
Workup and Isolation (Precipitation):
-
Once the reaction is complete (starting material <1% by HPLC), cool the dark reaction mixture to room temperature.
-
Slowly add concentrated HCl to the stirred solution to adjust the pH to 3-4. The product will precipitate as a light-colored solid. This step is exothermic; use an ice bath to maintain the temperature below 30°C.
-
Once the desired pH is reached, cool the slurry to 0-5°C and stir for at least 2 hours to ensure complete precipitation.
-
Collect the crude product by vacuum filtration. Wash the filter cake with two portions of ice-cold deionized water (2 x 100 mL).
-
-
Purification (Recrystallization):
-
Transfer the damp, crude product to a 2L beaker. Add deionized water (approx. 800 mL - 1 L).
-
Heat the suspension to boiling with stirring until the solid completely dissolves.
-
Add activated carbon (2 g) to the hot solution and continue to heat with stirring for 15 minutes.
-
Prepare a filtration funnel with a pad of celite. Pre-heat the funnel with boiling water.
-
Filter the hot solution through the celite pad to remove the activated carbon.
-
Allow the clear, colorless filtrate to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 2 hours.
-
Collect the purified, crystalline this compound by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Visual Workflow and Troubleshooting
Synthesis and Purification Workflow
The following diagram outlines the major steps and decision points in the scale-up synthesis process.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 2. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting Guide: Resolving Peak Tailing in the HPLC Analysis of Pyrazine-2,3-diol
Technical Support Center: Pyrazine-2,3-diol Analysis
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound: peak tailing. As a polar, heterocyclic compound with basic and metal-chelating properties, this compound presents unique challenges that can compromise peak symmetry, affecting resolution and quantification accuracy. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Q1: I'm seeing significant peak tailing with this compound. What are the primary chemical reasons for this?
A1: Peak tailing for this compound in reversed-phase HPLC almost always stems from unwanted secondary interactions between the analyte and the stationary phase. In an ideal separation, retention is governed by a single, uniform mechanism (e.g., hydrophobic partitioning). Tailing occurs when multiple retention mechanisms are at play, with some analyte molecules being held more strongly or longer than others[1][2]. For this compound, two specific interactions are the most common culprits:
-
Secondary Silanol Interactions: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3), these silanols can become ionized (Si-O⁻), creating negatively charged sites[2][3]. The nitrogen atoms in the pyrazine ring of your analyte can become protonated (positively charged), leading to a strong ionic interaction with these ionized silanols. This secondary ionic retention mechanism is much stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak[4][5].
-
Metal Chelation: The silica matrix of many columns contains trace metal impurities (e.g., iron, aluminum)[2][6]. Furthermore, metal ions can leach from stainless steel components of the HPLC system itself, such as frits and tubing, and accumulate on the column[7]. The adjacent diol (hydroxyl) groups on the pyrazine ring form a classic bidentate ligand structure, which is highly effective at chelating these metal ions[8][9][10]. This chelation creates another strong, unwanted retention point, contributing significantly to peak tailing[6].
These two mechanisms can occur simultaneously, exacerbating the peak shape problem.
Q2: How can I systematically troubleshoot this peak tailing issue? What is the most logical workflow?
A2: A systematic approach is crucial to efficiently identify and solve the problem. Avoid changing multiple parameters at once. Follow this logical workflow, starting with the simplest and most common solutions.
Q3: What are the optimal mobile phase conditions to start with for this compound?
A3: The key is to control the mobile phase pH to suppress the unwanted secondary interactions. Since this compound has basic character, operating at a low pH is the most effective strategy. At a pH of 3 or below, the vast majority of residual silanol groups on the column will be protonated (neutral Si-OH), minimizing their ability to ionically interact with the analyte[2][5][11].
Experimental Protocol: Mobile Phase Preparation
-
Aqueous Component (Mobile Phase A): Prepare HPLC-grade water containing an acidic modifier. 0.1% formic acid is an excellent first choice as it is effective and MS-compatible. This will bring the mobile phase pH to approximately 2.7.
-
Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile or methanol.
-
Buffering (Optional but Recommended): For maximum reproducibility, especially if your method is near a pKa, use a formal buffer. A 10-20 mM solution of ammonium formate or ammonium acetate, with the pH adjusted to 2.5-3.0 with formic or acetic acid, is highly effective[5].
-
Metal Chelation Additive (If Needed): If peak tailing persists after pH adjustment, add a low concentration of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase[12][13]. A concentration of 5-10 µM (micromolar) is often sufficient to bind stray metal ions without affecting the chromatography of your target analyte[13].
The following table summarizes recommended starting conditions.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | High-Purity, End-capped C18 (Type B Silica) | Minimizes available silanol groups from the start[2]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Sets pH ~2.7, protonating silanols to reduce ionic interactions[5]. |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Optional Additive | 5-10 µM EDTA in Mobile Phase A | Acts as a sacrificial chelator to mask active metal sites[12][13]. |
| Detector | UV (Wavelength to be determined empirically) | |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID column) | Adjust as needed based on column dimensions. |
| Injection Volume | 5-10 µL | Start with a low volume to rule out column overload[14][15]. |
Q4: My peak tailing is persistent even at low pH. Should I consider a different HPLC column?
A4: Yes. If optimizing the mobile phase isn't sufficient, the column chemistry is the next logical target. While older columns (Type A silica) are notorious for high silanol activity and metal content, even modern columns vary in performance[2].
-
High-Purity, End-Capped Columns (Type B Silica): This should be your baseline. These columns are manufactured with silica that has very low metal content and undergo a process called "end-capping" where most residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilyl) to make them inert[1][5].
-
Polar-Embedded or Charged Surface Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain or a charged surface. This polar group can shield the analyte from interacting with underlying silanols, often resulting in excellent peak shapes for basic compounds even at neutral pH[16][17].
-
Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle material that offers better pH stability and reduced silanol activity compared to traditional silica, improving peak shape for challenging compounds[2][16].
-
HILIC Columns: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative. Columns like Diol or Amide phases can provide good retention and peak shape for compounds like this compound[18].
Q5: You mentioned metal contamination from the HPLC system. How can I confirm this is the issue and what is the procedure to fix it?
A5: If adding a chelator like EDTA to the mobile phase significantly improves the peak shape, it strongly suggests that metal contamination is a contributing factor. This contamination can come from the sample, mobile phase, or, most commonly, from the gradual corrosion of stainless steel components in your LC system[7][9]. A definitive fix involves passivating the system to strip away the accumulated metal ions.
Experimental Protocol: HPLC System Passivation
Caution: This procedure involves strong acids and chelators. Always consult your HPLC instrument's manual and wear appropriate personal protective equipment (PPE). Remove the HPLC column before starting.
-
Prepare Passivation Solution: Create a solution of 100 µM EDTA in HPLC-grade water. Some protocols may also suggest using acids like nitric acid, but this should only be done after consulting the instrument manufacturer[13]. EDTA is generally a safer starting point.
-
Remove Column: Disconnect the HPLC column and replace it with a zero-dead-volume union.
-
System Flush: Place all solvent lines into the passivation solution.
-
Purge Pumps: Purge each pump channel thoroughly with the EDTA solution for 5-10 minutes to ensure the solution fills the entire flow path.
-
Flush System: Run the solution through the entire system (including the autosampler injection needle and loop) at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes.
-
Rinse with Water: Replace the passivation solution with fresh HPLC-grade water and flush the entire system for another 30-60 minutes to remove all traces of the EDTA.
-
Re-equilibrate: Re-install the column and equilibrate the system with your mobile phase before analysis.
Periodic passivation can be a crucial maintenance step for methods involving metal-sensitive analytes[13].
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Restek - Videoartikel [de.restek.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silcotek.com [silcotek.com]
- 8. High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 17. uhplcs.com [uhplcs.com]
- 18. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
Validation & Comparative
A Comparative Analysis of Pyrazine Derivatives with a Focus on the Potential of Pyrazine-2,3-diol
In the landscape of medicinal chemistry, pyrazine-based heterocycles represent a cornerstone for the development of novel therapeutic agents. Their inherent physicochemical properties and versatile synthetic accessibility have led to a broad spectrum of biologically active molecules, including approved drugs for various diseases.[1][2][3] This guide provides a comparative analysis of Pyrazine-2,3-diol and its tautomeric form, 1,4-dihydropyrazine-2,3-dione, with other key pyrazine derivatives. While direct and extensive experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally related pyrazine compounds to extrapolate and discuss its potential in drug discovery. We will delve into a comparative analysis of their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data for analogous compounds.
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring motif in numerous clinically used drugs.[4] Its electron-deficient nature, arising from the electronegative nitrogen atoms, influences its reactivity and interactions with biological targets.[5] This core structure has been successfully incorporated into drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]
Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyrazine ring significantly impacts its physicochemical properties, such as solubility, lipophilicity, and tautomeric equilibrium, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
This compound (also known as 1,4-dihydropyrazine-2,3-dione) is a key compound of interest. Its structure suggests the potential for keto-enol tautomerism, a phenomenon observed in related heterocyclic systems like phenazine-2,3-diol.[8] The equilibrium between the diol and dione forms can be influenced by the solvent environment and substitution, which has profound implications for its biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Tautomeric Forms |
| This compound | C4H4N2O2 | 112.09 | -1.0 | Diol and Dione |
| Pyrazinamide | C5H5N3O | 123.11 | -0.6 | Amide |
| 2-Aminopyrazine | C4H5N3 | 95.10 | 0.2 | Amine |
| 2,3-Dichloropyrazine | C4H2Cl2N2 | 148.98 | 1.3 | - |
Data for this compound sourced from PubChem.[9] Data for other compounds are from publicly available chemical databases.
The tautomeric nature of this compound is a critical consideration. The dione form presents two carbonyl groups that can act as hydrogen bond acceptors, while the diol form has two hydroxyl groups that can act as both hydrogen bond donors and acceptors. This dual character could enable diverse interactions with biological targets.
Comparative Biological Activity
The pyrazine scaffold is a versatile platform for generating compounds with a wide array of biological activities. Here, we compare the potential of this compound with other derivatives in key therapeutic areas.
Anticancer Activity
Below is a table comparing the in vitro anticancer activity of various pyrazine derivatives against different cancer cell lines.
| Pyrazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-pyrazine hybrid (Compound 46) | MCF-7 (Breast) | 9.1 | [5] |
| Chalcone-pyrazine hybrid (Compound 48) | BEL-7402 (Liver) | 10.74 | [5] |
| Resveratrol-pyrazine hybrid (Compound 67) | MCF-7 (Breast) | 70.9 | [5] |
| Ligustrazine-curcumin hybrid (Compound 79) | A549 (Lung) | 0.60 - 2.85 | [5] |
| Pyrazolo[3,4-b]pyrazine derivative (Compound 15) | MCF-7 (Breast) | 9.42 | [11] |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione (Compound 23) | MCF-7 (Breast) | ~0.08 (EGFR) | [12] |
The diverse range of IC50 values highlights the significant impact of substituents on the pyrazine core in determining anticancer potency.
Antimicrobial Activity
Pyrazine derivatives have also been extensively investigated for their antimicrobial properties.[6][13] Again, while specific Minimum Inhibitory Concentration (MIC) values for this compound are scarce, related structures have shown promising activity. For instance, a dithione derivative of pyrido[2,3-b]pyrazine exhibited good antibacterial activity.
The following table summarizes the antimicrobial activity of selected pyrazine derivatives.
| Pyrazine Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-b]pyrazine dithione | S. aureus | 78 | |
| Pyrido[2,3-b]pyrazine dithione | B. cereus | 78 | |
| Pyrido[2,3-b]pyrazine dithione | E. coli | 625 | |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | S. aureus | 32 | [14] |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | E. coli | 16 | [14] |
These findings underscore the potential of the pyrazine nucleus in the development of new antimicrobial agents. The specific substitution pattern and the resulting electronic and steric properties are crucial for potent activity.
Mechanism of Action: A Look into Pyrazine's Therapeutic Effects
The mechanisms through which pyrazine derivatives exert their biological effects are diverse and often depend on the specific structural features of the molecule.[3]
Anticancer Mechanisms
A common mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases.[7] By competing with ATP for the binding pocket of kinases, these compounds can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Simplified signaling pathway of kinase inhibition by pyrazine derivatives.
Derivatives of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione have been shown to act as dual inhibitors of EGFR and BRAFV600E kinases, leading to apoptosis and cell cycle arrest in cancer cells.[12] This dual-targeting approach can be a powerful strategy to overcome drug resistance.
Antimicrobial Mechanisms
The antimicrobial action of pyrazine derivatives can involve various mechanisms, including:
-
Inhibition of essential enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase.
-
Disruption of cell membrane integrity: Leading to leakage of cellular contents and cell death.
-
Interference with nucleic acid synthesis: Preventing microbial replication.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative studies, we provide a detailed protocol for a standard in vitro cytotoxicity assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyrazine scaffold continues to be a highly fruitful area of research in drug discovery. While this guide has highlighted the significant potential of various pyrazine derivatives in oncology and infectious diseases, the specific biological profile of this compound remains an area ripe for investigation. Its unique tautomeric properties and the promising activity of structurally related dione-containing heterocycles suggest that this compound and its derivatives are worthy candidates for further synthesis and biological evaluation. Future studies should focus on obtaining direct experimental data for this compound to enable a more definitive comparative analysis and to fully unlock its therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
Validating the Biological Activity of Newly Synthesized Pyrazine-2,3-diol Analogs: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The inherent electronic properties of the pyrazine ring make it a valuable pharmacophore in drug design.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized Pyrazine-2,3-diol analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established alternatives, supported by experimental data.
The Rationale for this compound Analog Synthesis
This compound serves as a foundational structure for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, from kinase inhibition to modulation of inflammatory pathways.[3][4] The synthesis of analogs allows for the systematic exploration of the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. By modifying the core this compound structure, researchers can fine-tune the compound's interaction with biological targets, leading to the identification of promising new drug candidates.
A Validated Workflow for Biological Activity Assessment
The journey from a newly synthesized compound to a validated bioactive molecule requires a systematic and rigorous experimental approach. The following workflow is designed to provide a comprehensive evaluation of the biological potential of this compound analogs.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine-2,3-diol
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Pyrazine-2,3-diol
This compound, a heterocyclic aromatic compound, is a molecule of significant interest in pharmaceutical development due to the prevalence of the pyrazine nucleus in a wide array of therapeutic agents.[1][2] Its accurate and precise quantification is paramount for ensuring drug substance purity, monitoring stability, and guaranteeing the quality of the final drug product. The choice of analytical methodology can profoundly impact the reliability of these critical measurements.
This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will delve into the critical process of inter-laboratory cross-validation, a cornerstone for ensuring data comparability across different analytical sites or when employing different methodologies.[3][4]
The principles and protocols outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, to ensure scientific integrity and trustworthiness of the generated data.[5][6][7]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method for this compound is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the routine analysis of pharmaceutical compounds.[8] Given the polar nature of this compound, a reversed-phase method with a polar-modified column is a suitable approach.
Expertise & Experience in Method Design:
The hydroxyl groups on the pyrazine ring impart significant polarity to the molecule. Therefore, a conventional C18 column might exhibit poor retention with highly aqueous mobile phases, a phenomenon known as "ligand folding" or "phase collapse".[9] To counteract this, a polar-embedded or polar-endcapped C18 column is selected. The embedded polar group helps to maintain a hydrated stationary phase surface, ensuring reproducible retention even with high percentages of aqueous mobile phase. The mobile phase composition, a simple gradient of acetonitrile in a phosphate buffer, is chosen for its UV transparency and ability to provide good peak shape for polar aromatic compounds.
Experimental Protocol: HPLC-DAD Method for this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 17.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on UV absorbance maxima for similar dihydroxypyrazine structures).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a 50:50 mixture of Mobile Phase A and B to a known concentration. Filter through a 0.45 µm syringe filter prior to injection.
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For applications demanding higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices or as a low-level impurity, UPLC-MS/MS is the method of choice.[10][11][12]
Expertise & Experience in Method Design:
The sub-2 µm particle size of UPLC columns provides significantly higher chromatographic efficiency and resolution compared to traditional HPLC, allowing for faster analysis times. Coupling this with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. The selection of precursor and product ions is critical for the specificity of the method. For this compound (C4H4N2O2, MW: 112.09 g/mol ), the protonated molecule [M+H]+ at m/z 113.0 would be selected as the precursor ion in positive electrospray ionization mode. Collision-induced dissociation would then generate specific product ions for quantification and confirmation. A volatile buffer like ammonium acetate is used in the mobile phase to ensure compatibility with the mass spectrometer.
Experimental Protocol: UPLC-MS/MS Method for this compound
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: High-strength silica (HSS) T3, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient Program:
Time (min) %B 0.0 2 2.5 60 3.0 98 3.5 98 3.6 2 | 5.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: 113.0 → [Product Ion 1]
-
Qualifier: 113.0 → [Product Ion 2]
-
-
Note: Specific product ions and collision energies would be optimized during method development.
-
-
Sample Preparation: Similar to the HPLC-DAD method, but with potential for solid-phase extraction (SPE) for cleanup of complex matrices.[13][14]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] However, the polar nature of this compound, due to its hydroxyl groups, makes it non-volatile. Therefore, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis.
Expertise & Experience in Method Design:
Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective in converting the hydroxyl groups to trimethylsilyl ethers, which are much more volatile. The choice of a mid-polarity GC column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds. Mass spectrometric detection in scan mode can be used for initial identification, while selected ion monitoring (SIM) can be employed for enhanced sensitivity in quantitative analysis.
Experimental Protocol: GC-MS Method for this compound (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Injection Mode: Splitless, 1 µL.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50-400 amu or SIM of characteristic ions of the derivatized analyte.
-
Derivatization Procedure:
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Presentation: Comparison of Validation Parameters
The following table summarizes the anticipated performance characteristics of the three analytical methods for this compound, based on typical validation data for similar compounds.
| Validation Parameter | HPLC-DAD | UPLC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.005 - 10 | 0.1 - 50 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.005 | 0.1 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Specificity | Moderate (Peak purity assessment) | High (MRM transitions) | High (Mass spectral data) |
| Analysis Time (min) | ~17 | ~5 | ~20 (plus derivatization) |
Forced Degradation Studies: A Trustworthiness Pillar
To ensure the stability-indicating nature of the chosen analytical method, forced degradation studies are essential.[16][17][18][19][20] These studies intentionally degrade the drug substance under various stress conditions to generate potential degradation products. The analytical method must be able to resolve the parent drug from these degradants.
Experimental Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light as per ICH Q1B guidelines.
For each condition, a control sample is stored under normal conditions. After exposure, samples are prepared and analyzed by the chosen stability-indicating method (typically HPLC or UPLC).
Cross-Validation: Ensuring Data Comparability
Cross-validation is the process of demonstrating that two different analytical methods or two different laboratories using the same method produce comparable results.[3][4][21] This is crucial when transferring a method to a new laboratory or when data from different analytical techniques need to be compared.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study using a comparative testing approach.[3]
Caption: Workflow for Inter-Laboratory Cross-Validation.
Statistical Analysis for Comparability:
The comparison of results between laboratories or methods should not rely solely on simple statistical tests like the t-test.[22] Equivalence testing is a more appropriate approach to demonstrate that the difference between the results is within a predefined, acceptable margin.[7][23] The Two One-Sided T-tests (TOST) procedure is a common method for equivalence testing.
Acceptance Criteria for Cross-Validation:
Acceptance criteria should be pre-defined in the validation protocol. A common criterion is that the mean result from the receiving laboratory should be within ±15% of the mean result from the originating laboratory for at least two-thirds of the samples analyzed.[4]
Cross-Validation of HPLC and UPLC-MS/MS Methods
When comparing two different analytical techniques, such as HPLC-DAD and UPLC-MS/MS, a cross-validation study is performed by analyzing the same set of samples with both methods.
Caption: Cross-Validation Between Two Analytical Methods.
The goal is to demonstrate that the methods provide comparable data for the intended purpose. For example, the assay values obtained by both methods should be equivalent, and any impurities detected by one method should also be detectable and quantifiable by the other, if within its sensitivity range.
Conclusion
The selection and validation of an appropriate analytical method are fundamental to the successful development of pharmaceutical products containing this compound. While HPLC-DAD offers a reliable and accessible option for routine quality control, UPLC-MS/MS provides superior sensitivity and selectivity for more demanding applications. GC-MS, although requiring a derivatization step, can serve as a valuable alternative or confirmatory technique.
Regardless of the chosen method, a robust validation protocol grounded in ICH guidelines is non-negotiable. Furthermore, when analytical testing is decentralized or when different methodologies are employed, a well-designed cross-validation study is imperative to ensure the consistency and integrity of the analytical data throughout the lifecycle of the drug product. This comprehensive approach to analytical method validation and cross-validation provides the scientific rigor necessary to support regulatory submissions and ensure patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Statistical Methods for Comparability Studies | Basicmedical Key [basicmedicalkey.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 9. hplc.eu [hplc.eu]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. "A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for" by Faraz Rashid, Sudeep Ghimire et al. [scholarlycommons.henryford.com]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. ijisrt.com [ijisrt.com]
- 17. scispace.com [scispace.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 23. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazine-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in a multitude of biologically active compounds.[1][2][3][4] Among its various oxidized forms, the pyrazine-2,3-dione core represents a versatile template for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazine-2,3-dione derivatives, offering a comparative overview of their performance against different biological targets. We will delve into the synthetic strategies, explore the impact of substituent modifications on biological activity, and present supporting experimental data to inform future drug discovery efforts.
The Pyrazine-2,3-dione Core: A Tautomeric Chameleon
Pyrazine-2,3-diol exists in tautomeric equilibrium with its more stable keto form, pyrazine-2,3-dione. This structural feature is crucial for its biological activity, as the amide-like protons and carbonyl groups can participate in hydrogen bonding interactions with biological targets. The planarity of the ring system also facilitates π-π stacking interactions. Understanding these fundamental properties is key to interpreting the SAR of its derivatives.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the pyrazine-2,3-dione core and its derivatives can be achieved through several routes. A common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives, followed by oxidation.
A versatile approach to substituted pyrazine-2,3-diones involves the reaction of 2,3-dichloropyrazine with nucleophiles. For instance, hydrazine hydrate can be used to introduce a hydrazine group, which can then be cyclized to form fused ring systems like[1][5][6]triazolo[4,3-a]pyrazines.[7]
Experimental Protocol: Synthesis of[1][5][6]triazolo[4,3-a]pyrazine Derivatives[7]
-
Step 1: Hydrazinolysis of 2,3-dichloropyrazine. To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Step 2: Cyclization. Add triethoxymethane to the reaction mixture from Step 1 and heat under reflux. The formation of the triazolopyrazine ring can be monitored by LC-MS.
-
Step 3: Nucleophilic Substitution. The resulting intermediate can be further functionalized by nucleophilic substitution with various amines or phenols to generate a library of derivatives.[7]
Structure-Activity Relationship Insights Across Different Biological Targets
The versatility of the pyrazine-2,3-dione scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following sections provide a comparative analysis of the SAR for different therapeutic areas.
Anticancer Activity
Pyrazine derivatives have shown significant potential as anticancer agents.[3][8] Quantitative structure-activity relationship (QSAR) studies on pyrazine derivatives as antiproliferative agents against the BGC823 cell line have provided valuable insights into the key molecular descriptors for activity.[1][5] These studies highlight the importance of electronic and steric factors in determining the cytotoxic effects of these compounds.
For instance, in a series of[1][5][6]triazolo[4,3-a]pyrazine derivatives evaluated for their antiproliferative activities against A549, MCF-7, and Hela cancer cell lines, the nature of the substituent at the 5-position of the fused ring system was found to be critical for activity.[7]
| Compound | R1 | R2 | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
| Foretinib | - | - | 0.85 ± 0.07 | 0.92 ± 0.11 | 1.13 ± 0.19 | 15.00 | 1.8 |
| 17e | H | 5-(trifluoromethyl)-1H-pyrazol-1-yl | 1.12 ± 0.13 | 1.25 ± 0.21 | 1.42 ± 0.28 | 32.00 | 3.1 |
| 17l | F | 5-(trifluoromethyl)-1H-pyrazol-1-yl | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |
Data synthesized from[7].
The data suggests that the introduction of a fluorine atom at the R1 position and a trifluoromethyl-substituted pyrazole at the R2 position (compound 17l ) leads to enhanced antiproliferative activity and potent inhibition of c-Met and VEGFR-2 kinases.[7] This highlights the importance of electron-withdrawing groups and specific heterocyclic moieties in driving anticancer efficacy.
Antiviral Activity
Derivatives of 2-oxo-pyrazine-3-carboxamide have been investigated as inhibitors of influenza A viruses.[9] In a study of nucleoside analogues, the stereochemistry of the sugar moiety was found to be a key determinant of antiviral activity.
Specifically, the epimer 8a , 4-[(1S, 3R, 4R, 7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3-oxo-3,4-dihydropyrazine-2-carboxamide, demonstrated high antiviral activity against both H1N1 and H3N2 strains with low cytotoxicity.[9]
| Compound | H3N2 IC50 (µM) | H1N1 IC50 (µM) | TC50 (µM) |
| 8a | 7.41 | 5.63 | > 200 |
Data from[9].
Molecular docking studies suggested that this compound binds to the active site of the viral RNA-dependent RNA polymerase (RdRp), indicating that the specific spatial arrangement of the hydroxyl and hydroxymethyl groups is crucial for effective interaction with the target enzyme.[9]
Herbicidal Activity
The pyrazine-2,3-dione scaffold has also been explored for applications in agriculture. Certain 2,3-dicyanopyrazine derivatives have shown herbicidal activity.[6] The structure-activity relationships in this series of compounds indicate that the nature and position of substituents on the pyrazine ring influence their herbicidal potency and selectivity.[6]
Visualizing Key Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the general SAR principles and a typical experimental workflow for evaluating these compounds.
Caption: General SAR principles for Pyrazine-2,3-dione derivatives.
Caption: Typical workflow for the development of Pyrazine-2,3-dione derivatives.
Conclusion and Future Perspectives
The pyrazine-2,3-dione scaffold is a promising starting point for the development of novel therapeutic and agrochemical agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity and target selectivity of these derivatives. For anticancer applications, the incorporation of electron-withdrawing groups and specific heterocyclic moieties appears to be a fruitful strategy. In the context of antiviral drug discovery, the stereochemical arrangement of substituents is paramount for effective target engagement.
Future research in this area should focus on expanding the chemical diversity of pyrazine-2,3-dione libraries and employing computational methods, such as QSAR and molecular docking, to guide the rational design of more potent and selective compounds.[1][5] A deeper understanding of the interactions between these derivatives and their biological targets at the molecular level will be instrumental in advancing these promising molecules from the laboratory to clinical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazine-2,3-diol as a Therapeutic Agent: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the in vivo validation of Pyrazine-2,3-diol as a potential therapeutic agent, with a specific focus on its anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established alternatives and providing robust experimental protocols to support further investigation.
Introduction: The Therapeutic Potential of this compound
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds are integral to the structure of several clinically approved drugs and have demonstrated a wide spectrum of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7] this compound (PubChem CID: 2774693) is a specific derivative within this class.[8] While its in vivo therapeutic efficacy has not been extensively documented, its structural similarity to other biologically active pyrazines suggests a strong potential for therapeutic application, particularly in the context of inflammatory diseases.
Inflammation is a complex biological response to harmful stimuli and is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[9][10] Current treatments, predominantly non-steroidal anti-inflammatory drugs (NSAIDs), are effective but can be associated with significant side effects, necessitating the search for novel therapeutic agents with improved safety and efficacy profiles.[11][12] This guide outlines a comparative in vivo study to validate the anti-inflammatory potential of this compound against a standard NSAID, Diclofenac.
Comparative Analysis: this compound vs. Diclofenac
A direct comparison with a well-established therapeutic agent is crucial for evaluating the potential of a novel compound. Diclofenac, a widely used NSAID, serves as a relevant comparator for this proposed study.
| Feature | This compound (Hypothesized) | Diclofenac (Established) |
| Mechanism of Action | Potential modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and pathways involving cyclooxygenase (COX) enzymes.[11][13] | Primarily inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.[11][14] |
| Therapeutic Target | Inflammatory cascade, potentially targeting multiple mediators. | Prostaglandin synthesis pathway. |
| Potential Advantages | May offer a more targeted or multi-modal anti-inflammatory effect with a potentially improved side-effect profile. | Well-established efficacy and clinical history. |
| Potential Disadvantages | Limited in vivo data, requiring thorough validation of efficacy and safety. | Known gastrointestinal and cardiovascular side effects with long-term use.[11] |
In Vivo Validation: A Step-by-Step Experimental Protocol
The following protocol details a robust and reproducible method for the in vivo validation of this compound's anti-inflammatory activity using the carrageenan-induced paw edema model in rats. This model is a standard and widely accepted method for screening anti-inflammatory drugs.[13][15][16][17][18]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for in vivo validation.
Materials and Methods
-
Animals: Male Wistar rats (180-220 g) will be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Test Compounds:
-
This compound (to be synthesized and purified, or commercially sourced)
-
Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
-
Reagents:
-
λ-Carrageenan (Sigma-Aldrich)
-
ELISA kits for TNF-α, IL-6, and PGE2 (Arbor Assays or similar)[19]
-
Experimental Groups
| Group | Treatment | Dose (mg/kg, p.o.) | Number of Animals |
| 1 | Vehicle Control | - | 6 |
| 2 | Diclofenac | 10 | 6 |
| 3 | This compound | 10 | 6 |
| 4 | This compound | 30 | 6 |
| 5 | This compound | 100 | 6 |
Procedure
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Drug Administration: Administer the respective treatments (Vehicle, Diclofenac, or this compound) orally (p.o.) to the assigned groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16][20]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection. The percentage of edema inhibition will be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Sample Collection: At the end of the 6-hour observation period, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect the inflamed paw tissue.
-
Biomarker Analysis:
Expected Outcomes and Data Interpretation
The efficacy of this compound will be determined by its ability to reduce paw edema and modulate the levels of inflammatory biomarkers compared to the vehicle control group.
Quantitative Data Summary (Hypothetical)
| Treatment Group | Paw Edema Inhibition (%) at 4h | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Paw Tissue PGE2 (ng/g) |
| Vehicle Control | 0 | 250 ± 25 | 300 ± 30 | 50 ± 5 |
| Diclofenac (10 mg/kg) | 55 ± 5 | 150 ± 15 | 180 ± 20 | 20 ± 3 |
| This compound (10 mg/kg) | 30 ± 4 | 200 ± 20 | 240 ± 25 | 40 ± 4 |
| This compound (30 mg/kg) | 50 ± 6 | 160 ± 18 | 190 ± 22 | 25 ± 3 |
| This compound (100 mg/kg) | 65 ± 7 | 120 ± 14 | 150 ± 18 | 15 ± 2 |
Data are presented as mean ± SEM.
Mechanistic Insights: Signaling Pathway
The anti-inflammatory effects of this compound are hypothesized to involve the modulation of key inflammatory signaling pathways.
Caption: Hypothesized anti-inflammatory mechanism.
Conclusion and Future Directions
The successful completion of this in vivo validation study would provide strong evidence for the therapeutic potential of this compound as an anti-inflammatory agent. Positive results, particularly a dose-dependent reduction in paw edema and inflammatory biomarkers, would warrant further investigation, including:
-
Pharmacokinetic and Toxicological Studies: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.[25]
-
Chronic Inflammation Models: Evaluation in more complex models of chronic inflammation, such as adjuvant-induced arthritis, to assess long-term efficacy.[26]
-
Mechanism of Action Studies: Further in vitro and in vivo experiments to elucidate the precise molecular targets and signaling pathways modulated by this compound.
This guide provides a foundational framework for the rigorous scientific evaluation of this compound. By following these protocols and comparative analyses, researchers can effectively assess its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Contribution of non-steroidal anti-inflammatory drugs to breast cancer treatment: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianjpr.com [asianjpr.com]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. arborassays.com [arborassays.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice-Which to Use Regarding Disease Outcomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A Consideration of Biomarkers to be Used for Evaluation of Inflammation in Human Nutritional Studies | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 25. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wuxibiology.com [wuxibiology.com]
A Comparative Guide to the Statistical Analysis of Experimental Data in Pyrazine-2,3-diol Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of experimental data derived from studies of Pyrazine-2,3-diol. We will delve into the nuanced interpretation of data from various analytical techniques, offering a comparative perspective on methodologies to ensure robust and reproducible scientific outcomes.
Introduction: The Significance of this compound
This compound, a heterocyclic organic compound, is a critical intermediate in the synthesis of various pharmaceuticals and functional materials. Its structural isomers and tautomeric forms, such as 2,3-dihydroxypyrazine, play a significant role in its chemical reactivity and potential biological activity. Given its importance, rigorous and statistically sound analysis of experimental data is paramount in elucidating its properties and potential applications. This guide will explore the statistical considerations for common experimental workflows involving this compound, from basic characterization to more complex biological assays.
Part 1: Spectroscopic Characterization and Data Analysis
Spectroscopic techniques are fundamental in confirming the identity and purity of this compound. However, the interpretation of spectroscopic data should not be merely qualitative. Statistical analysis of this data can provide a deeper, quantitative understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. While 1D NMR (¹H and ¹³C) is used for initial identification, 2D NMR techniques like COSY and HSQC provide more detailed structural information.
Statistical Considerations for NMR Data:
-
Signal-to-Noise Ratio (S/N): The S/N is a critical parameter for determining the limit of detection (LOD) and limit of quantification (LOQ) of impurities. A statistically significant signal is generally considered to be one with an S/N ratio of at least 3 for LOD and 10 for LOQ.
-
Quantitative NMR (qNMR): qNMR can be used to determine the purity of this compound with high precision. The statistical analysis of qNMR data involves:
-
Linearity: Assessing the linear relationship between the analyte concentration and the NMR signal intensity. This is typically evaluated using linear regression analysis, with an R² value > 0.99 considered acceptable.
-
Accuracy and Precision: Accuracy is determined by comparing the measured concentration to a known standard, while precision is assessed by the relative standard deviation (RSD) of repeated measurements. An RSD of <2% is often required for pharmaceutical quality control.
-
Comparative Analysis of NMR Data Processing Software:
| Feature | Software A (e.g., Mnova) | Software B (e.g., TopSpin) | Software C (Open Source, e.g., NMRPipe) |
| User Interface | Intuitive, graphical user interface | More complex, command-line focused | Primarily command-line based |
| Automation | High degree of automation for routine tasks | Scripting capabilities for custom automation | Requires significant scripting for automation |
| Statistical Analysis Features | Integrated modules for qNMR and statistical analysis | Basic statistical functions, often requires export to other software | Requires external scripts or software for statistical analysis |
| Cost | Commercial license | Commercial license | Free and open-source |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering insights into the functional groups and molecular structure of this compound.
Chemometrics in Vibrational Spectroscopy:
Chemometrics applies multivariate statistical methods to chemical data. For this compound, this can be used for:
-
Polymorph Screening: Identifying different crystalline forms of this compound by analyzing subtle shifts in the vibrational spectra. Principal Component Analysis (PCA) is a powerful tool for this, as it can reduce the dimensionality of the data and highlight variations between samples.
-
Reaction Monitoring: Tracking the progress of a reaction involving this compound by analyzing the changes in the spectra over time. Multivariate Curve Resolution (MCR) can be used to deconvolve the spectra and determine the concentration profiles of reactants, intermediates, and products.
Experimental Protocol: Polymorph Screening of this compound using Raman Spectroscopy and PCA
-
Sample Preparation: Prepare thin films of this compound crystallized under different solvent conditions (e.g., ethanol, water, acetone).
-
Raman Spectroscopy: Acquire Raman spectra for each sample using a 785 nm laser. Collect at least 10 spectra from different spots on each sample to assess homogeneity.
-
Data Preprocessing:
-
Baseline Correction: Apply a baseline correction algorithm (e.g., asymmetric least squares) to remove fluorescence background.
-
Normalization: Normalize the spectra to a specific peak (e.g., a prominent ring breathing mode) to account for variations in sample amount and laser power.
-
-
Principal Component Analysis (PCA):
-
Import the preprocessed spectra into a statistical software package (e.g., R with the prcomp function, or Python with scikit-learn).
-
Perform PCA on the data matrix.
-
Plot the scores of the first two or three principal components (PCs). Clusters in the scores plot will indicate the presence of different polymorphs.
-
-
Interpretation: Analyze the loadings plots to identify the spectral regions that contribute most to the separation between the clusters. This can provide insights into the structural differences between the polymorphs.
Workflow for Polymorph Screening:
Caption: Workflow for polymorph screening of this compound using Raman spectroscopy and PCA.
Part 2: Chromatographic Analysis and Statistical Validation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for quantifying it in various matrices.
HPLC Method Validation
A validated HPLC method is crucial for obtaining reliable and reproducible data. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.
Key Validation Parameters and Their Statistical Evaluation:
| Parameter | Description | Statistical Analysis | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Linear regression analysis of concentration vs. peak area. | R² > 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) expressed as RSD. | RSD < 2% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis using a photodiode array (PDA) detector. | Peak purity index > 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Based on the S/N ratio (typically 3:1). | - |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Based on the S/N ratio (typically 10:1). | - |
Comparison of Chromatographic Data Analysis Software
| Feature | Software A (e.g., Empower) | Software B (e.g., Chromeleon) | Software C (Open Source, e.g., OpenChrom) |
| Regulatory Compliance | High level of compliance with 21 CFR Part 11. | High level of compliance with 21 CFR Part 11. | Limited built-in compliance features. |
| Validation Tools | Integrated method validation manager. | Integrated method validation tools. | Requires manual validation and documentation. |
| Data Reporting | Customizable and comprehensive reporting templates. | Flexible reporting options. | Basic reporting, often requires export. |
| Cost | Commercial license | Commercial license | Free and open-source |
Part 3: Statistical Analysis of In Vitro Biological Assay Data
Should this compound or its derivatives exhibit biological activity, in vitro assays are employed to determine their efficacy and potency.
Dose-Response Analysis
Dose-response assays are used to determine the concentration of a compound required to elicit a specific biological response. The most common parameter derived from these assays is the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Statistical Modeling of Dose-Response Curves:
The relationship between the concentration of a compound and the biological response is typically sigmoidal. This relationship is modeled using non-linear regression, most commonly the four-parameter logistic (4PL) model:
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀) ^ HillSlope)
Where:
-
Y is the response.
-
X is the concentration.
-
Top is the maximum response.
-
Bottom is the minimum response.
-
IC₅₀ is the concentration at which 50% of the response is observed.
-
HillSlope describes the steepness of the curve.
Statistical Comparison of IC₅₀ Values:
To determine if the IC₅₀ values of two compounds (e.g., a this compound derivative and a reference compound) are statistically different, an F-test can be used. This test compares the goodness-of-fit of two models:
-
Separate Curves Model: Each compound has its own IC₅₀ value.
-
Shared IC₅₀ Model: Both compounds are constrained to have the same IC₅₀ value.
A statistically significant p-value (<0.05) from the F-test indicates that the separate curves model fits the data significantly better, and therefore the IC₅₀ values are different.
Experimental Protocol: IC₅₀ Determination of a this compound Derivative
-
Cell Culture: Plate cells at a specific density in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of the this compound derivative and treat the cells for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
Viability Assay: Add a cell viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a 4PL model using a non-linear regression software (e.g., GraphPad Prism, R with the drc package).
-
Determine the IC₅₀ value and its 95% confidence interval.
-
Logical Flow for Comparing IC₅₀ Values:
Caption: Logical flow for the statistical comparison of IC₅₀ values using an F-test.
Conclusion
The robust statistical analysis of experimental data is indispensable in the study of this compound. From fundamental spectroscopic and chromatographic characterization to the evaluation of biological activity, appropriate statistical methods ensure the validity, reproducibility, and accurate interpretation of results. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can enhance the scientific rigor of their work and contribute to a deeper understanding of this important chemical entity.
A Head-to-Head Comparison of Synthetic Routes to Pyrazine-2,3-diol: A Guide for Researchers
Introduction
Pyrazine-2,3-diol, and its tautomeric form, 2,3-pyrazinedione, represent a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this parent molecule a critical starting point for drug discovery and development programs. This guide provides a detailed, head-to-head comparison of the two most prevalent synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
It is important to note that this compound exists in a tautomeric equilibrium with its dione form, 1,4-dihydropyrazine-2,3-dione. The diol form is aromatic, while the dione form is not. The predominant tautomer can be influenced by factors such as solvent and pH. For the purpose of this guide, we will refer to the target molecule as this compound, while acknowledging its existence as a tautomeric mixture.
Synthetic Route 1: Cyclocondensation of Ethylenediamine with Diethyl Oxalate
This classical approach represents a straightforward and widely utilized method for the synthesis of the pyrazine-2,3-dione ring system. The reaction involves the direct cyclocondensation of a 1,2-diamine, in this case, ethylenediamine, with a 1,2-dicarbonyl compound, diethyl oxalate.
Reaction Scheme
Caption: General scheme for the synthesis of this compound via cyclocondensation.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack of the amino groups of ethylenediamine on the electrophilic carbonyl carbons of diethyl oxalate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the initially formed hemiaminal intermediates, driving the reaction towards the cyclized product. The initial condensation forms a di-amide intermediate which then undergoes an intramolecular cyclization to form the six-membered dihydropyrazine ring. Subsequent tautomerization leads to the final product. The use of a protic solvent like ethanol is common as it facilitates the proton transfer steps involved in the mechanism.
Detailed Experimental Protocol
-
Materials:
-
Ethylenediamine
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethylenediamine with stirring.
-
Slowly add diethyl oxalate dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with hydrochloric acid.
-
The precipitated product is then collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
-
Performance Data
| Parameter | Value |
| Yield | 60-70% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C in ethanol) |
| Scalability | Readily scalable to multi-gram quantities |
| Purification | Simple filtration and washing |
Synthetic Route 2: From Diaminomaleonitrile
This alternative route utilizes diaminomaleonitrile (DAMN), a versatile and commercially available starting material. This synthesis is a two-step process involving an initial cyclization to form 2,3-dicyanopyrazine, followed by hydrolysis of the nitrile groups to the corresponding diol.
Reaction Scheme
Caption: Two-step synthesis of this compound from diaminomaleonitrile.
Mechanistic Insights
The first step involves the condensation of diaminomaleonitrile with a 1,2-dicarbonyl compound, typically glyoxal. This reaction proceeds similarly to the first route, with the amino groups of DAMN attacking the carbonyl carbons of glyoxal to form a dihydropyrazine intermediate, which then aromatizes to 2,3-dicyanopyrazine.
The second step is the hydrolysis of the two nitrile groups. This can be achieved under either acidic or basic conditions. Acidic hydrolysis typically involves heating with a strong acid like sulfuric or hydrochloric acid, which protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Basic hydrolysis, on the other hand, involves heating with a strong base like sodium hydroxide, where the hydroxide ion directly attacks the nitrile carbon. Both methods proceed through an amide intermediate to the final carboxylic acid, which in the case of pyrazine-2,3-dicarboxylic acid, can be decarboxylated under harsh conditions. However, for the synthesis of the diol, the hydrolysis is stopped at the diol stage.
Detailed Experimental Protocol
-
Step 1: Synthesis of 2,3-Dicyanopyrazine
-
Materials:
-
Diaminomaleonitrile (DAMN)
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
-
Procedure:
-
Dissolve diaminomaleonitrile in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of glyoxal to the flask with stirring.
-
Heat the mixture to reflux for a few hours.
-
Cool the reaction mixture, and the product, 2,3-dicyanopyrazine, will precipitate.
-
Collect the solid by filtration, wash with water and ethanol, and dry.
-
-
-
Step 2: Hydrolysis of 2,3-Dicyanopyrazine to this compound
-
Materials:
-
2,3-Dicyanopyrazine
-
Concentrated sulfuric acid or Sodium hydroxide solution
-
-
Procedure (Acidic Hydrolysis):
-
Carefully add 2,3-dicyanopyrazine to concentrated sulfuric acid with cooling.
-
Heat the mixture at a controlled temperature (e.g., 100-120 °C) for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Performance Data
| Parameter | Step 1: Dicyanopyrazine Synthesis | Step 2: Hydrolysis | Overall |
| Yield | 80-90% | 70-80% | 56-72% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Reaction Temperature | Reflux (approx. 78 °C) | 100-120 °C (acidic) or reflux (basic) | - |
| Scalability | Scalable, but hydrolysis requires careful control | Requires careful temperature and addition control | Good scalability with proper safety measures |
| Purification | Filtration and washing | Neutralization and filtration | - |
Head-to-Head Comparison
| Feature | Route 1: Cyclocondensation | Route 2: From Diaminomaleonitrile |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Overall Yield | Moderate to good (60-70%) | Good (56-72%) |
| Starting Materials | Readily available and inexpensive | Diaminomaleonitrile is commercially available, but can be more expensive |
| Reaction Conditions | Milder conditions (reflux in ethanol) | Requires more forcing conditions for hydrolysis (strong acid/base and heat) |
| Simplicity and Throughput | Simpler procedure, higher throughput for a single step | More complex due to the two-step nature |
| Safety Considerations | Use of sodium metal requires caution | Handling of concentrated acids or bases at high temperatures requires care |
| Atom Economy | Good, with ethanol as the main byproduct | Lower due to the loss of HCN equivalents in the overall transformation from HCN to DAMN |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, and the choice between them will largely depend on the specific requirements of the researcher and the available resources.
Route 1 (Cyclocondensation) is the more direct and atom-economical approach. Its one-pot nature, milder reaction conditions, and simple work-up make it an attractive option for both small-scale and large-scale synthesis. The starting materials are inexpensive and readily available. This route is recommended for researchers seeking a straightforward, time-efficient, and cost-effective synthesis.
Route 2 (From Diaminomaleonitrile) provides a good overall yield but involves a two-step process with more demanding conditions in the hydrolysis step. While the starting material, diaminomaleonitrile, is a versatile building block, its cost may be a consideration. This route might be preferred when diaminomaleonitrile is readily available or when a multi-step synthesis is acceptable. The intermediate, 2,3-dicyanopyrazine, is also a useful synthon for the preparation of other pyrazine derivatives.
Ultimately, for the direct and efficient synthesis of the parent this compound, the cyclocondensation of ethylenediamine with diethyl oxalate (Route 1) is generally the more advantageous and recommended method due to its simplicity, cost-effectiveness, and favorable reaction conditions.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Pyrazine-2,3-diol
Foundational Principles of Chemical Waste Management
Before proceeding with the specific steps for pyrazine-2,3-diol disposal, it is crucial to understand the foundational principles of laboratory chemical waste management. The overarching goal is to prevent harm to human health and the environment by ensuring that chemical waste is properly identified, segregated, contained, and treated.[1][2] All laboratory personnel handling chemical waste must be trained in proper disposal procedures and be familiar with the relevant institutional, local, state, and federal regulations.[1][3]
Hazard Assessment of this compound
While a specific Safety Data Sheet (SDS) for this compound was not identified, an assessment based on similar compounds, such as pyrazine and pyrazine-2,3-dicarboxylic acid, suggests that it should be handled as a hazardous substance.[4][5][6] Key potential hazards include:
-
Irritation: May cause skin, eye, and respiratory irritation.[4][5][6]
-
Toxicity: While specific data is unavailable, it is prudent to assume a degree of toxicity.
Therefore, this compound waste must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors, especially if the material is a solid.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][7]
-
Solid Waste: Collect solid this compound waste (e.g., unused reagent, contaminated filter paper) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.
-
Do Not Mix: Never mix this compound waste with incompatible chemicals. At a minimum, segregate it from acids, bases, and oxidizers.[7]
Step 2: Waste Containerization
The choice and handling of waste containers are governed by safety and regulatory requirements.[1][8]
-
Compatibility: Use containers made of a material compatible with this compound (e.g., glass or polyethylene).
-
Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste" or "Aqueous Solution").[8][9] The date of accumulation should also be included.[9]
Step 3: On-Site Accumulation and Storage
Proper storage of hazardous waste pending disposal is essential for laboratory safety.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be at or near the point of generation and under the control of laboratory personnel.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Store in a well-ventilated area.[4]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[3][9]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3]
-
Do Not Evaporate: Do not attempt to dispose of this compound by evaporation in a fume hood.[3]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[5]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek medical attention.
-
Inhalation: Move to fresh air.[4] If breathing is difficult, seek medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Handling Pyrazine-2,3-diol: A Focus on Personal Protective Equipment (PPE)
This guide provides essential safety protocols and logistical information for the handling and disposal of Pyrazine-2,3-diol. As a heterocyclic compound, its handling demands a rigorous and informed approach to personal protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for researchers and laboratory personnel.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining its chemical structure and data from analogous pyrazine compounds. Pyrazine derivatives are known to be skin, eye, and respiratory irritants.[1][2][3][4][5] Furthermore, as a solid powder, it poses a risk of aerosolization, leading to inadvertent inhalation.
Anticipated Hazards:
-
Eye Irritation: Direct contact with the powder can cause serious irritation.[2][4][5]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2][4][5]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[1][2][6]
-
Flammability: Many organic solids, including related pyrazine compounds, are classified as flammable solids.[1][2]
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound. The causality behind each choice is to mitigate the specific hazards identified above.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne powder and accidental splashes during solution preparation, which can cause serious eye irritation.[1][7][8][9] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated solutions or for prolonged procedures. | Provides a robust barrier against skin contact. Regularly inspect gloves for signs of degradation or punctures.[7][10][11] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. Non-porous, closed-toe shoes and long pants are required. | Minimizes skin exposure from spills and protects against potential flammability hazards.[1][7][12] |
| Respiratory Protection | A NIOSH-approved respirator with P95 or P100 particulate filters is required when handling the powder outside of a certified chemical fume hood. | Protects the respiratory tract from the inhalation of fine dust particles that can cause irritation.[1][6][12] |
Procedural Guide: Safe Handling Workflow
Adherence to a systematic workflow is critical for safety. The following steps outline the process from preparation to disposal, emphasizing the correct use of PPE.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Gather Materials: Before starting, ensure all necessary equipment, including waste containers, is within the fume hood to avoid exiting and re-entering the controlled workspace.
-
Emergency Equipment: Verify that a safety shower and eyewash station are accessible and unobstructed.[4]
Step 2: Donning PPE
The sequence of putting on PPE is crucial to avoid contamination.
-
Lab Coat: Don the lab coat and fasten it completely.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Don the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Weighing: When weighing the solid, use a spatula and handle it gently to prevent the generation of dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Constant Vigilance: Always be mindful of your actions and potential exposure routes. Never touch your face or personal items with gloved hands.[8]
Step 4: Doffing PPE and Decontamination
The removal of PPE must be done carefully to prevent contaminating yourself.
-
Outer Gloves: Remove the outer pair of gloves (if applicable) and dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it inward, ensuring the contaminated exterior does not touch your skin.
-
Eye Protection: Remove eye protection.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8][13]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Plan
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should proceed.
-
Minor Spill (Solid): If a small amount of powder spills inside a fume hood, gently sweep it up with a brush and dustpan, and place it in a sealed, labeled hazardous waste container. Avoid creating dust.
-
Major Spill: For larger spills or any spill outside of a fume hood, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
-
Chemical Waste: All excess this compound and solutions containing it must be disposed of as hazardous chemical waste.[5][14] Do not pour it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container for solids.[10]
By integrating these safety measures into your standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.website-editor.net [cdn.website-editor.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Gas detectors and respiratory protection equipments C4H4N2 (pyrazine), CAS number 290-37-9 [en.gazfinder.com]
- 7. csub.edu [csub.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hmc.edu [hmc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ethz.ch [ethz.ch]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
